4-Methylaminorex
説明
Structure
3D Structure
特性
IUPAC Name |
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQBMYDFWFGESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860432 | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-94-3 | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylaminorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylaminorex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Preclinical Assessment of 4-Methylaminorex: A Technical Review
Foreword: This document provides a comprehensive technical overview of the history, synthesis, and preclinical pharmacological evaluation of 4-Methylaminorex (4-MAR), a potent stimulant of the 2-amino-5-aryloxazoline class. Developed by McNeil Laboratories in the mid-20th century, this compound's journey from a potential therapeutic agent to a substance of abuse offers valuable insights into the complexities of stimulant pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies, quantitative data, and a mechanistic exploration of its action on monoamine systems.
Historical Context and Discovery at McNeil Laboratories
This compound was first synthesized in 1960 by researchers at McNeil Laboratories.[1] This discovery was part of a broader investigation into 2-amino-5-aryloxazoline derivatives as potential anorectic agents, compounds designed to suppress appetite.[1] The research paralleled the development of aminorex, another compound in the same chemical family that was later marketed for weight loss.[1]
The primary objective behind the synthesis of this compound was to explore structural modifications of the aminorex scaffold that might enhance its therapeutic potential for appetite suppression.[1] Preclinical studies conducted by McNeil Laboratories revealed that this compound possessed potent effects on the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1]
A United States patent for compositions related to this compound was granted to McNeil Laboratories in 1966.[2] However, despite its potent pharmacological activity, the compound was never advanced to human clinical trials nor did it receive FDA approval.[1] Early assessments indicated a narrow therapeutic index, with a high potential for abuse and significant toxicity concerns that were deemed to outweigh its potential benefits in weight management.[1]
Synthesis and Stereochemistry
The original synthesis of this compound at McNeil Laboratories involved the cyclization of phenylpropanolamine precursors.[1] The stereochemistry of the precursor molecule dictates the resulting stereoisomer of this compound. The compound has two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans.[3]
The (±)-cis isomers are typically synthesized from dl-phenylpropanolamine (norephedrine) through cyclization with cyanogen bromide.[4][5] This reaction proceeds with retention of the stereochemistry of the starting material.[3] The (±)-trans isomers are synthesized in a similar manner, but from dl-norpseudoephedrine.[4][5]
Pharmacological Profile
This compound is a potent substrate-type releaser of monoamine neurotransmitters.[1] Its mechanism of action involves interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]
In Vitro Pharmacology
The in vitro activity of this compound at monoamine transporters has been characterized through monoamine release and uptake inhibition assays.
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| EC50 for Release (nM) | 1.7 | 4.8 | 53.2 |
| IC50 for Uptake Inhibition (nM) | 189 | 29 | 27 |
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the stimulant and anorectic effects of this compound.
| Isomer | Anorectic ED50 (mg/kg, rats) |
| (±)-cis | 8.8 |
| (±)-trans | 7.0 |
Pharmacokinetic studies in rats have revealed differences in the disposition of the stereoisomers.
| Isomer | Elimination Half-life (min) | Bioavailability (Oral) |
| trans-4S,5S | 35-42 | 4-16% |
| cis-4R,5S | 35-42 | 4-16% |
| cis-4S,5R | 35-42 | 4-16% |
| trans-4R,5R | 118-169 | 83% |
Mechanism of Action: Monoamine Release
This compound, like other amphetamine-type stimulants, acts as a substrate for monoamine transporters. This leads to a cascade of events resulting in the non-vesicular release of dopamine, norepinephrine, and serotonin.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the preclinical evaluation of this compound.
Monoamine Release Assay
This protocol describes an in vitro assay to measure the release of radiolabeled monoamines from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)
-
This compound solutions of varying concentrations
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
-
Release Assay: Aliquots of the radiolabeled synaptosomes are superfused with Krebs-Ringer buffer. After a baseline period, solutions of this compound at various concentrations are introduced into the superfusion buffer.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is measured using a scintillation counter to determine the amount of released neurotransmitter.
-
Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated from the concentration-response curves.
Locomotor Activity Assessment
This protocol outlines the procedure for assessing the stimulant effects of this compound on spontaneous locomotor activity in rats.
Apparatus:
-
Open-field activity chambers equipped with infrared photobeam detectors.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place each rat individually into an open-field activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) automatically by the activity monitoring system for a set duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Drug Discrimination Studies
This protocol describes a two-lever drug discrimination procedure in rats to assess the subjective effects of this compound.
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Train rats to press one lever after an injection of a known stimulant (e.g., d-amphetamine) and a second lever after a saline injection to receive a food reward. Training continues until the rats reliably press the correct lever.
-
Substitution Testing: Once trained, administer various doses of this compound to the rats.
-
Data Collection: Record which lever the rat predominantly presses. Full substitution is considered to have occurred if the rat primarily presses the lever associated with the training drug.
-
Data Analysis: Generate dose-response curves for lever selection. The results indicate whether this compound produces subjective effects similar to the training drug.
References
- 1. A kinetic account for amphetamine-induced monoamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methylaminorex Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacology of the isomers of 4-Methylaminorex (4-MAR). This compound, a potent central nervous system stimulant, exists as four distinct stereoisomers due to its two chiral centers. The arrangement of substituents around these centers gives rise to two diastereomeric pairs: (±)-cis and (±)-trans, each consisting of a pair of enantiomers. This guide delves into the nuances of each isomer, presenting key data in a structured format to facilitate comparison and further research.
Chemical Structure and Stereoisomerism
This compound (4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine) is a synthetic stimulant with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1] Its core structure is a 2-amino-4,5-dihydrooxazole ring, which is substituted with a methyl group at the 4-position and a phenyl group at the 5-position.[1] The presence of two stereogenic centers at the C4 and C5 positions results in the existence of four stereoisomers:
-
(±)-cis-4-Methylaminorex: A racemic mixture of (4R,5S)-4-methylaminorex and (4S,5R)-4-methylaminorex.
-
(±)-trans-4-Methylaminorex: A racemic mixture of (4R,5R)-4-methylaminorex and (4S,5S)-4-methylaminorex.
The cis and trans nomenclature refers to the relative positions of the methyl and phenyl groups on the oxazoline ring. In the cis isomers, these groups are on the same side of the ring, while in the trans isomers, they are on opposite sides. The recreational form of this compound is typically the (±)-cis racemate.[2]
Figure 1. Stereochemical relationships of this compound isomers.
Physicochemical Properties
The stereochemical differences between the isomers of this compound give rise to distinct physicochemical properties. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for developing analytical methods for their detection and quantification.
Table 1: Physicochemical Data for this compound Isomers
| Property | (±)-cis | (±)-trans | (+)-cis-(4S,5R) | (-)-cis-(4R,5S) | (+)-trans-(4S,5S) | (-)-trans-(4R,5R) |
| Appearance | White to off-white solid[1] | - | - | - | - | - |
| Melting Point (°C) | 153.5–156[1] | - | - | - | - | - |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol[1] | - | - | - | - | - |
Spectroscopic and Chromatographic Data
The differentiation of this compound isomers is heavily reliant on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between cis and trans diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the proton on the methyl group at C4 is a key diagnostic feature in ¹H NMR for distinguishing between cis and trans isomers. In the cis isomers, this methyl group is shielded by the phenyl ring, resulting in an upfield shift compared to the trans isomers.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Isomer | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (±)-cis | CDCl₃ | H-4: 4.14 (dq), H-5: 5.43 (d), CH₃: 0.60 (d) | C-2: 159.59, C-4: 63.00, C-5: 82.52, CH₃: 18.90 |
| (±)-trans | CDCl₃ | H-4: 4.16 (dq), H-5: 4.75 (d), CH₃: 1.12 (d) | C-2: 158.87, C-4: 68.08, C-5: 86.33, CH₃: 21.93 |
Data for a closely related analog, 3',4'-methylenedioxy-4-methylaminorex, is presented as representative of the expected shifts for the parent compound.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound isomers typically shows a molecular ion peak (M⁺) at m/z 176, with characteristic fragmentation patterns that can aid in identification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chromatographic methods are essential for the separation and quantification of this compound isomers. Chiral HPLC methods have been developed to separate all four stereoisomers. GC/MS is also a powerful tool for the detection and quantification of these compounds in biological matrices.[4]
Pharmacological Properties
This compound is a potent monoamine releasing agent, primarily affecting the dopamine (DA) and norepinephrine (NE) systems, with weaker effects on serotonin (5-HT).[2] The different stereoisomers exhibit varying potencies and pharmacological profiles.
Table 3: Pharmacological Data for this compound Isomers
| Isomer | EC₅₀ (nM) for Monoamine Release | Relative Potency (Amphetamine Discrimination) |
| DA: 1.7, NE: 4.8, 5-HT: 53.2 (racemic mixture)[2] | ||
| (±)-cis | - | ED₅₀: 8.8 mg/kg (anorectic effect in rats)[2] |
| (±)-trans | - | ED₅₀: 7.0 mg/kg (anorectic effect in rats)[2] |
| (+)-cis-(4S,5R) | Potent DA and 5-HT releaser[5] | ED₅₀: 1.2 mg/kg[6] |
| (-)-cis-(4R,5S) | Potent DA and 5-HT releaser[5] | ED₅₀: 1.5 mg/kg[6] |
| (+)-trans-(4S,5S) | Most potent DA releaser[5] | ED₅₀: 0.25 mg/kg[6] |
| (-)-trans-(4R,5R) | Weakest DA releaser[5] | Did not completely substitute for S(+)amphetamine[6] |
The pharmacological activity of this compound is primarily mediated by its action on dopamine transporters (DAT), leading to an increase in extracellular dopamine levels. This action is responsible for its stimulant and rewarding effects. All four isomers have been shown to possess rewarding properties.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomers of this compound | Office of Justice Programs [ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Synth w/o CNBr , Hive Novel Discourse [chemistry.mdma.ch]
- 7. This compound [drugfuture.com]
The Molecular Dance of a Potent Stimulant: An In-depth Technical Guide to the Mechanism of Action of 4-Methylaminorex on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a mechanism of action intrinsically linked to the modulation of monoamine transporters. This technical guide provides a comprehensive overview of the molecular interactions between 4-MAR and the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By functioning as a substrate-type releaser, 4-MAR orchestrates a significant efflux of these key neurotransmitters, leading to its characteristic psychostimulant effects. This document collates quantitative data from pivotal in vitro studies, details relevant experimental methodologies, and employs visualizations to elucidate the complex signaling pathways and experimental workflows.
Core Mechanism of Action: A Substrate-Type Releaser
This compound primarily exerts its effects by acting as a potent substrate for monoamine transporters.[1] Unlike classical reuptake inhibitors which simply block the transporter, 4-MAR is recognized and translocated into the presynaptic neuron by DAT, NET, and SERT.[1] This action initiates a cascade of events culminating in the reverse transport, or efflux, of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft.[1] This dual action of inhibiting reuptake and promoting release leads to a substantial and sustained increase in extracellular monoamine concentrations, thereby amplifying downstream signaling.[1]
The pharmacological profile of 4-MAR indicates a preferential, high-potency interaction with norepinephrine and dopamine transporters, with a comparatively weaker, yet significant, effect on the serotonin transporter.[2][3] This profile aligns it more closely with stimulants like amphetamine and methamphetamine rather than serotonin-dominant agents like MDMA.[2]
Quantitative Analysis of this compound-Transporter Interactions
The potency and selectivity of this compound at each monoamine transporter have been quantified in several in vitro studies. The following tables summarize the key findings, presenting IC50 values for uptake inhibition and EC50 values for neurotransmitter release.
Table 1: Inhibition of Monoamine Uptake by this compound
| Transporter | Cell Line | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | HEK293 | 189 | [1] |
| Norepinephrine Transporter (NET) | HEK293 | 29 | [1] |
| Serotonin Transporter (SERT) | HEK293 | 27 | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of 4-MAR required to inhibit 50% of monoamine uptake.
Table 2: this compound-Induced Monoamine Release
| Neurotransmitter | Preparation | EC50 (nM) | Reference |
| Dopamine | Rat Brain Synaptosomes | 1.7 | [3] |
| Norepinephrine | Rat Brain Synaptosomes | 4.8 | [3] |
| Serotonin | Rat Brain Synaptosomes | 53.2 | [3] |
EC50: The half-maximal effective concentration, representing the concentration of 4-MAR required to elicit 50% of the maximal release of the monoamine.
Visualizing the Mechanism and Experimental Approaches
To further elucidate the molecular interactions and the methods used to study them, the following diagrams are provided.
Caption: Mechanism of 4-MAR-induced dopamine release via the dopamine transporter (DAT).
Caption: Experimental workflow for a monoamine uptake inhibition assay.
Caption: Experimental workflow for a monoamine release (efflux) assay.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key in vitro assays used to characterize the interaction of this compound with monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with human DAT, NET, or SERT.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
This compound and other test compounds.
-
96-well microplates.
-
Scintillation fluid and a liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Cell Culture: Culture the transfected cells in appropriate medium until they reach a suitable confluency.
-
Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate monoamine uptake by adding a fixed concentration of the respective radiolabeled monoamine.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) to allow for linear uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer. Alternatively, use a filtration apparatus to rapidly filter the contents of the wells through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Lyse the cells (if not using filtration) and transfer the lysate to scintillation vials. If using filtration, transfer the filters to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.
Monoamine Release (Efflux) Assay
This assay measures the ability of a compound to induce the release of a previously loaded radiolabeled monoamine from synaptosomes or transfected cells.
Materials:
-
Rat brain synaptosomes or transfected cells expressing DAT, NET, or SERT.
-
Assay buffer.
-
Radiolabeled monoamines.
-
This compound and other test compounds.
-
Superfusion apparatus or multi-well plates.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare fresh synaptosomes from rat brain tissue (e.g., striatum for DAT) or use cultured transfected cells.
-
Loading: Incubate the synaptosomes or cells with a specific concentration of the radiolabeled monoamine for a set time (e.g., 30 minutes at 37°C) to allow for uptake and loading into vesicles.
-
Washing: Wash the preparation with assay buffer to remove any extracellular radiolabeled monoamine. This can be done by centrifugation and resuspension for synaptosomes or by gentle aspiration and replacement of buffer for cells.
-
Basal Release: Establish a stable baseline of basal efflux by superfusing the preparation with assay buffer or by sequential collection of buffer from static wells.
-
Induction of Release: Introduce varying concentrations of this compound into the superfusion buffer or add directly to the wells.
-
Fraction Collection: Collect fractions of the superfusate or the entire well buffer at regular intervals.
-
Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter. At the end of the experiment, lyse the synaptosomes or cells to determine the remaining intracellular radioactivity.
-
Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present at the beginning of that collection period. Plot the peak release against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent monoamine releasing agent that interacts with DAT, NET, and SERT in a manner characteristic of a substrate-type releaser. Quantitative in vitro data reveals its high potency, particularly at the dopamine and norepinephrine transporters. The experimental protocols detailed herein provide a framework for the continued investigation of 4-MAR and novel psychoactive substances, which is crucial for understanding their pharmacological and toxicological profiles. The provided visualizations offer a clear conceptualization of the complex molecular mechanisms and experimental designs employed in this field of research. This in-depth guide serves as a valuable resource for scientists and professionals engaged in neuropharmacology and drug development.
References
Pharmacological Profile of 4-Methylaminorex (4-MAR) as a Central Nervous System Stimulant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Methylaminorex (4-MAR) is a potent synthetic stimulant of the 2-amino-5-aryloxazoline class, first synthesized in 1960.[1][2] Functionally, it operates as a powerful monoamine releasing agent and reuptake inhibitor, with a pharmacological profile comparable in some respects to methamphetamine but with a significantly longer duration of action.[2][3] Its primary mechanism involves interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This guide provides a detailed overview of the pharmacological properties of 4-MAR, focusing on its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a substrate-type releaser at monoamine transporters.[1] Unlike simple uptake blockers which only prevent the reabsorption of neurotransmitters from the synaptic cleft, 4-MAR is transported into the presynaptic neuron. This action induces a conformational change in the transporter protein, causing it to reverse its function and actively expel monoamine neurotransmitters from the neuron into the synapse.[1] This dual action of reuptake inhibition and induced efflux results in a robust and sustained elevation of synaptic dopamine, norepinephrine, and serotonin levels.[1] Studies suggest that 4-MAR does not act as an agonist at the trace amine-associated receptor 1 (TAAR1), which may differentiate its effects from other amphetamine-class stimulants that possess TAAR1 activity.[2][4]
Quantitative In Vitro Pharmacology
The potency of 4-MAR at the monoamine transporters has been quantified through various in vitro assays, typically using rat brain synaptosomes or human embryonic kidney (HEK293) cells transfected to express specific human transporters.[1][5] The data consistently show that 4-MAR is a potent agent at all three monoamine transporters, with a particular preference for NET and SERT in uptake inhibition assays.
Table 1: Monoamine Transporter Uptake Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 4-MAR for the uptake of dopamine, norepinephrine, and serotonin. Lower values indicate greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Cell System |
| This compound | 189 | 29 | 27 | HEK293[1] |
Table 2: Monoamine Release Induction
This table presents the half-maximal effective concentrations (EC₅₀) for 4-MAR-induced release of monoamine neurotransmitters. These values highlight its efficacy as a releasing agent.
| Compound | Dopamine EC₅₀ (nM) | Norepinephrine EC₅₀ (nM) | Serotonin EC₅₀ (nM) | Preparation |
| This compound | 1.7[2][4] | 4.8[2][4] | 53.2[2][4] | Rat Brain Synaptosomes[2] |
| (±)-cis-4,4'-DMAR* | 8.6 | 26.9 | 18.5 | Rat Brain Synaptosomes[5] |
*Note: Data for the related compound (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR) is included for comparison, demonstrating its potent releasing activity at all three transporters.[5]
Behavioral Pharmacology
In animal models, 4-MAR produces behavioral effects consistent with a potent central nervous system stimulant. Administration of its stereoisomers results in a dose-dependent increase in locomotor activity.[6] At higher doses, this hyperactivity transitions into stereotyped behaviors such as continuous sniffing and head bobbing.[6] Drug discrimination studies in rats have shown that the stimulus properties of 4-MAR generalize to S(+)-amphetamine, indicating a similar subjective effect.[7] The reinforcing effects, demonstrated by intravenous self-administration in primates, are comparable to those of cocaine, suggesting a high potential for abuse.[1][3]
Table 3: Stereoisomer Potency in Behavioral Assays
The four stereoisomers of 4-MAR exhibit different potencies. The trans-(4S,5S) isomer is consistently reported as the most potent in producing stimulant effects.
| Stereoisomer | Behavioral Effect | Potency Rank | ED₅₀ (mg/kg, s.c.) in Rats |
| trans-(4S,5S) | Amphetamine-like Discrimination | 1 (Most Potent) | 0.25[7] |
| cis-(4S,5R) | Amphetamine-like Discrimination | 2 | 1.2[7] |
| cis-(4R,5S) | Amphetamine-like Discrimination | 2 | 1.5[7] |
| trans-(4R,5R) | Amphetamine-like Discrimination | 3 (Least Potent) | > 1.5[7] |
Key Experimental Methodologies
The characterization of 4-MAR's pharmacological profile relies on established in vitro and in vivo techniques. The following outlines a typical protocol for assessing monoamine transporter activity.
Protocol: In Vitro Neurotransmitter Uptake Assay
This protocol describes a common method for determining the IC₅₀ value of a test compound like 4-MAR at a specific monoamine transporter expressed in a cell line.
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled Substrate: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Reference Inhibitor: A known potent inhibitor for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) for validation.
-
Scintillation Fluid and Vials.
2. Cell Culture and Plating:
-
Maintain transfected HEK293 cells in a humidified incubator at 37°C with 5% CO₂.
-
24-48 hours prior to the assay, seed the cells into 24- or 96-well plates coated with poly-D-lysine to ensure adherence.
3. Assay Procedure:
-
On the day of the experiment, wash the cell monolayers with pre-warmed KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of 4-MAR or a reference inhibitor.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter substrate (e.g., [³H]Dopamine) to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Lyse the cells using a lysis buffer (e.g., 1% SDS) or a tissue solubilizer.
-
Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and quantify the amount of intracellular radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., desipramine for NET).
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the 4-MAR concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).
Summary and Conclusion
The pharmacological profile of this compound establishes it as a potent and long-acting psychostimulant. Its primary molecular action—inducing reverse transport at dopamine, norepinephrine, and serotonin transporters—directly leads to a significant increase in synaptic monoamine levels. This neurochemical change is the foundation for its powerful stimulant, euphoric, and reinforcing behavioral effects, which are comparable to or exceed those of other well-known stimulants. The stereochemistry of the molecule plays a critical role in its potency. The comprehensive data gathered from in vitro and in vivo studies underscore its high abuse liability and potential for neurotoxicity, particularly with repeated use.[1]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Methyl-aminorex [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 6. The behavioral effects of the stereoisomers of this compound, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulus properties of a new designer drug: this compound ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anorectic Effects of 4-Methylaminorex in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, was first synthesized in 1960.[1] Initially investigated for its potential as an appetite suppressant, its development was ultimately halted. This technical guide provides a comprehensive overview of the preclinical findings related to the anorectic effects of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While this compound showed promise as an anorectic agent, it also demonstrated a high potential for abuse, similar to other psychostimulants.[1]
Core Anorectic Effects: Quantitative Data
The primary measure of anorectic efficacy in preclinical studies is the dose required to reduce food consumption by 50% (ED50). For this compound, the anorectic potency has been determined in rats, with variations observed between its stereoisomers.
| Isomer | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| (±)-cis | Rat | 8.8 | Not Specified | [1] |
| (±)-trans | Rat | 7.0 | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
The anorectic effects of this compound are primarily attributed to its action as a potent releaser of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE) in the brain. This sympathomimetic activity is believed to suppress appetite by modulating the intricate neural circuits in the hypothalamus that regulate hunger and satiety.
The hypothalamus, a key brain region for energy homeostasis, integrates peripheral signals to control food intake. The anorectic action of this compound is thought to involve the following signaling cascade:
-
Increased Monoamine Release: this compound acts on presynaptic nerve terminals to promote the release of dopamine and norepinephrine into the synaptic cleft.
-
Activation of Hypothalamic Receptors: These elevated levels of dopamine and norepinephrine then bind to and activate their respective receptors on neurons within key hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA).
-
Modulation of Appetite-Regulating Peptides: The activation of these hypothalamic neurons influences the expression and release of neuropeptides that control appetite. Specifically, it is hypothesized to:
-
Stimulate Anorexigenic Pathways: Increase the activity of pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which promote satiety.
-
Inhibit Orexigenic Pathways: Decrease the activity of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which stimulate feeding.
-
-
Suppression of Food Intake: The net effect of this modulation of hypothalamic signaling is a reduction in the sensation of hunger and a decrease in food consumption.
Experimental Protocols
While the original detailed experimental protocols for determining the anorectic ED50 of this compound are not extensively publicly available, a generalized workflow for assessing the anorectic effects of a compound in a preclinical rodent model can be described.
Objective: To determine the dose-dependent effect of a test compound on food intake and body weight in rodents.
Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are commonly used. Animals are individually housed to allow for accurate measurement of food consumption.
Acclimation: Animals are acclimated to the housing conditions and handling for a period of at least one week before the start of the experiment. They are typically maintained on a standard laboratory chow diet with free access to water.
Experimental Procedure:
-
Baseline Measurement: Food intake and body weight are measured for several days prior to drug administration to establish a stable baseline.
-
Fasting: To ensure a robust feeding response, animals are often fasted for a predetermined period (e.g., 12-24 hours) before the test.
-
Drug Administration: The test compound (e.g., this compound) or vehicle control is administered via a specific route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). Multiple dose groups are typically included to establish a dose-response relationship.
-
Food Presentation: Following drug administration, a pre-weighed amount of food is provided to each animal.
-
Measurement of Food Intake: Food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and accounting for any spillage.
-
Measurement of Body Weight: Body weight is measured at the beginning and end of the study period.
-
Data Analysis: The data are analyzed to determine the effect of the test compound on cumulative food intake and the change in body weight compared to the vehicle-treated control group. The ED50 for the reduction in food intake is then calculated.
Conclusion
Preclinical studies have demonstrated that this compound possesses anorectic properties, effectively reducing food intake in animal models. This effect is primarily mediated by its ability to enhance dopaminergic and noradrenergic signaling within the hypothalamic circuits that control appetite. While the quantitative data on its anorectic efficacy is limited in the publicly available literature, the reported ED50 values in rats suggest a potent effect. However, the compound's significant stimulant properties and high abuse potential ultimately curtailed its development as a therapeutic agent for weight management. Further research into the specific downstream signaling pathways modulated by this compound could provide valuable insights into the complex neural regulation of feeding behavior and inform the development of safer and more effective anti-obesity medications.
References
Early Research on 2-Amino-5-Aryloxazoline Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on 2-amino-5-aryloxazoline derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the synthesis, structure-activity relationships (SAR), and initial biological evaluations of this chemical class, which demonstrated significant potential as central nervous system (CNS) stimulants and anorectic agents in early studies.
Introduction
The 2-amino-5-aryloxazoline scaffold emerged as a promising pharmacophore in the mid-20th century. Early investigations, primarily driven by the pursuit of novel CNS-active compounds, identified a series of these derivatives with potent appetite suppressant and stimulant properties.[1] These compounds are cyclic pseudo-ureas, and their initial exploration laid the groundwork for understanding the structural requirements for their biological activity. This document consolidates the key findings from this seminal research, presenting the synthetic methodologies, quantitative biological data, and the logical framework of the initial structure-activity relationship studies.
Core Synthesis of 2-Amino-5-Aryloxazoline Derivatives
The principal synthetic route established in the early research for the preparation of 2-amino-5-aryloxazolines involves the reaction of a corresponding β-amino alcohol with cyanogen bromide.[1][2] This reaction proceeds through an intermediate hydroxycyanamide, which undergoes spontaneous cyclization to form the 2-amino-2-oxazoline ring.[1]
General Experimental Protocol: Synthesis via Cyanogen Bromide
The following protocol is a generalized procedure based on the methods described in the foundational literature.[2][3]
Materials:
-
α-(Aminomethyl)-substituted-benzyl alcohol hydrochloride (or corresponding free base)
-
Sodium acetate or other suitable base
-
Cyanogen bromide (BrCN)
-
Methanol
-
Water
-
Potassium carbonate or sodium hydroxide for basification
-
Organic solvent for extraction (e.g., methylene chloride, chloroform)
-
Drying agent (e.g., magnesium sulfate, potassium carbonate)
-
Solvents for recrystallization (e.g., benzene, heptane, acetone, isopropanol)
Procedure:
-
Preparation of the Amino Alcohol Solution: Dissolve the α-(aminomethyl)-substituted-benzyl alcohol derivative (and a base like sodium acetate if starting from the hydrochloride salt) in methanol. The solution is typically cooled in an ice bath.
-
Preparation of Cyanogen Bromide Solution: Separately, prepare a solution of cyanogen bromide in methanol. This solution is also often cooled.
-
Reaction: Add the cyanogen bromide solution dropwise to the stirred amino alcohol solution while maintaining a low temperature (e.g., 0-5 °C).
-
Stirring: Allow the reaction mixture to stir at room temperature for a period ranging from 30 minutes to several hours to ensure the completion of the reaction.[2][3]
-
Work-up:
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent like methylene chloride or chloroform to recover the product.[1][2]
-
Purification: The combined organic extracts are washed with water, dried over a drying agent, and the solvent is evaporated. The crude solid is then purified by recrystallization from an appropriate solvent or solvent mixture.
This synthetic workflow is visualized in the diagram below.
Structure-Activity Relationship (SAR)
Early research established a clear SAR for the anorectic activity of 2-amino-5-aryloxazoline derivatives. The core structure of 2-amino-5-phenyloxazoline was used as the benchmark for comparison.
Modifications to the Oxazoline Ring and Amino Group
-
Aromaticity: A fully aromatic 2-amino-5-phenyloxazole analog was found to be inactive.[1]
-
2-Amino Group: Substitution on the 2-amino group generally led to a loss of activity, with the exception of a 2-dimethylamino derivative which retained some potency.[1]
-
Ring Isomers: The isomeric 2-amino-4-phenyl-2-oxazoline structure was inactive.[1]
Substitutions on the 5-Aryl Ring
The nature and position of substituents on the 5-phenyl ring had a profound impact on anorectic activity.[1]
-
Electron-Withdrawing Groups: Halogen substituents at the para position significantly enhanced potency. The p-chloro and p-bromo derivatives were more than twice as potent as the parent compound, while the p-fluoro derivative was approximately four times as active.[1] Trifluoromethyl groups at the meta or para position resulted in compounds with activity similar to the parent compound.[1]
-
Positional Isomerism: The position of the halogen was critical. Chloro substituents at the ortho and meta positions were detrimental to activity.[1]
-
Electron-Donating and Bulky Groups: Alkoxy groups (e.g., methoxy), a p-isopropyl group, and a p-carbomethoxy group all reduced anorectic activity to very low levels.[1]
The logical flow of these SAR findings is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the quantitative data from early studies, including synthesis yields, melting points, and anorectic activity (ED50) in rats.
Synthesis and Physicochemical Data of Selected Derivatives
| Compound | R Group on 5-Phenyl Ring | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-5-phenyloxazoline | H | 73 | 136-138 | [2][3] |
| 2-Amino-5-(p-chlorophenyl)oxazoline | p-Cl | 57 | 118-119 | [3] |
| 2-Amino-5-(o-chlorophenyl)oxazoline | o-Cl | - | 128-130 | [3] |
| 2-Amino-5-(2,4-dichlorophenyl)oxazoline | 2,4-di-Cl | - | 132-134 | [2] |
| 2-Amino-5-(p-methoxyphenyl)oxazoline | p-OCH₃ | 92 | 138-142 | [3] |
| 2-Amino-5-(3,4,5-trimethoxyphenyl)oxazoline | 3,4,5-tri-OCH₃ | - | 181-183.5 | [2][3] |
| 2-Amino-5-(m-hydroxyphenyl)oxazoline | m-OH | 75 | 170 (dec.) | [2] |
Note: Yields and melting points can vary based on the specific experimental conditions and purity.
Anorectic Activity of 2-Amino-5-Aryloxazoline Derivatives
The anorectic activity was determined in rats, with the effective dose (ED50) representing the dose required to produce a significant reduction in food consumption.
| Compound | R Group on 5-Phenyl Ring | Anorectic Activity ED₅₀ (mg/kg) | Potency vs. Parent (I) | Reference |
| I | H | 6.5 | 1.0x | [1] |
| XX | p-Cl | 2.8 | ~2.3x | [1] |
| XXIV | p-Br | ~2.8 | ~2.3x | [1] |
| XXV | p-F | 1.6 | ~4.1x | [1] |
| XVIII | o-Cl | > 30 | < 0.2x | [1] |
| XIX | m-Cl | > 30 | < 0.2x | [1] |
| XXVI | m-CF₃ | 6.0 | ~1.1x | [1] |
| XXVII | p-CF₃ | 7.0 | ~0.9x | [1] |
| XXIX | p-OCH₃ | > 30 | < 0.2x | [1] |
| XXVIII | p-isopropyl | > 30 | < 0.2x | [1] |
| d-Amphetamine Sulfate | - | 6.8 | - | [1] |
| Racemic Amphetamine HCl | - | 15.8 | - | [1] |
Note: Compound numbering (e.g., I, XX) corresponds to the designations in the original publication by Poos et al. (1963).[1]
Conclusion
The early research on 2-amino-5-aryloxazoline derivatives successfully identified a novel class of compounds with significant CNS stimulant and anorectic properties. The synthetic route via reaction of β-amino alcohols with cyanogen bromide proved to be a convenient and effective method for generating a library of analogs. The structure-activity relationship studies clearly demonstrated that the anorectic potency is highly sensitive to the substitution pattern on the 5-aryl ring, with small, electron-withdrawing groups at the para position being optimal for activity. This foundational work provided a strong starting point for the further development and optimization of this important heterocyclic scaffold in medicinal chemistry.
References
An In-depth Technical Guide to the Stereoisomers of 4-Methylaminorex: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a complex stereochemistry that gives rise to four distinct stereoisomers: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R). These isomers exhibit significant differences in their pharmacological profiles, primarily in their potency as monoamine releasing agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and in vitro and in vivo effects of these four stereoisomers. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are outlined. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to these compounds.
Introduction
This compound is a synthetic stimulant of the 2-amino-5-aryloxazoline class, first synthesized in the 1960s.[1] It functions primarily as a releasing agent of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The presence of two chiral centers at the C4 and C5 positions of the oxazoline ring results in the existence of two diastereomeric pairs of enantiomers: the cis and trans isomers. The pharmacological activity of this compound is highly dependent on its stereochemistry, with notable differences in potency and effects among the four stereoisomers.[3] This guide focuses on the individual properties of cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R)-4-Methylaminorex.
Synthesis and Stereochemistry
The synthesis of the stereoisomers of this compound is stereospecific, with the configuration of the final product being determined by the stereochemistry of the precursor molecule.
-
cis Isomers (cis-(4R,5S) and cis-(4S,5R)) : The racemic mixture of the cis isomers is typically synthesized from dl-phenylpropanolamine via a one-step cyclization reaction with cyanogen bromide.[1]
-
trans Isomers (trans-(4S,5S) and trans-(4R,5R)) : The racemic mixture of the trans isomers is synthesized using a similar method, but starting from dl-norpseudoephedrine.[1] An alternative synthesis route for the trans isomers, which has been identified in clandestine laboratory settings, utilizes norephedrine and potassium cyanate.[4]
The stereochemistry of the starting material is retained throughout the cyanogen bromide synthesis, meaning that the erythro amino alcohol (norephedrine) yields the cis product, while the threo amino alcohol (norpseudoephedrine) results in the trans product.[5]
Pharmacological Profile
The primary mechanism of action for all four stereoisomers of this compound is the release of monoamine neurotransmitters from presynaptic nerve terminals by acting as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] However, the potency at which each isomer interacts with these transporters varies significantly.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the stereoisomers of this compound.
| Stereoisomer | Dopamine (DA) Release Potency (in vivo) | Serotonin (5-HT) Release Potency (in vivo) |
| trans-(4S,5S) | 1st (Most Potent) | 2nd |
| cis-(4S,5R) | 2nd (tie) | 1st (Most Potent) |
| cis-(4R,5S) | 2nd (tie) | 2nd (tie) |
| trans-(4R,5R) | 3rd (Least Potent) | 3rd (Least Potent) |
Table 1: Rank order of in vivo potency for dopamine and serotonin release by this compound stereoisomers.
| Transporter | IC50 (nM) - Racemic Mixture |
| DAT | 189 |
| NET | 29 |
| SERT | 27 |
Table 2: In vitro monoamine transporter inhibition (IC50) values for racemic this compound in HEK293 cells.[2]
| Stereoisomer | Elimination Half-life (in rats) |
| trans-(4S,5S) | 35-42 min |
| cis-(4S,5R) | 35-42 min |
| cis-(4R,5S) | 35-42 min |
| trans-(4R,5R) | 118-169 min |
Table 3: Pharmacokinetic data for the stereoisomers of this compound in rats.
Experimental Protocols
Synthesis of (±)-cis-4-Methylaminorex
This protocol describes a general method for the synthesis of the racemic cis isomers.
-
Reaction Setup : Dissolve dl-phenylpropanolamine in a suitable solvent.
-
Cyclization : Add cyanogen bromide to the solution. The reaction can also be performed by generating cyanogen bromide in situ from sodium cyanide and bromine.[1]
-
Work-up : After the reaction is complete, the product is isolated and purified.
Synthesis of (±)-trans-4-Methylaminorex
This protocol describes a general method for the synthesis of the racemic trans isomers.
-
Reaction Setup : Dissolve dl-norpseudoephedrine in a suitable solvent.
-
Cyclization : Add cyanogen bromide to the solution.[1]
-
Work-up : Isolate and purify the resulting product.
Chiral Separation of Stereoisomers
The individual stereoisomers can be separated from the racemic mixtures using chiral High-Performance Liquid Chromatography (HPLC).
-
Column : A chiral stationary phase, such as a Lux i-Amylose-1 column, is typically used.[6]
-
Mobile Phase : A common mobile phase consists of a mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[6]
-
Detection : UV detection at an appropriate wavelength (e.g., 220 nm) is used to monitor the elution of the separated isomers.[6]
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the this compound stereoisomers to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
-
Cell Culture : Use a cell line stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells).
-
Assay Procedure :
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound stereoisomer).
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a defined period to allow for transporter-mediated uptake.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis : Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
Signaling Pathways and Experimental Workflows
The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. As releasing agents, these compounds are transported into the presynaptic neuron, which leads to a reversal of the transporter's function and the subsequent efflux of neurotransmitters. This process is modulated by various protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[7]
Caption: Signaling pathway of this compound at monoamine transporters.
Caption: Experimental workflow for characterizing this compound stereoisomers.
Conclusion
The four stereoisomers of this compound display distinct pharmacological profiles, highlighting the critical role of stereochemistry in their interaction with monoamine transporters. The trans-(4S,5S) isomer is generally the most potent dopamine and norepinephrine releasing agent, while the cis-(4S,5R) isomer shows the highest potency for serotonin release. A thorough understanding of the individual properties of these stereoisomers is essential for researchers in the fields of pharmacology, neuroscience, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the therapeutic potential and abuse liability of these compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. forendex.southernforensic.org [forendex.southernforensic.org]
- 5. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Abuse Potential and Dependence Liability of 4-Methylaminorex: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, exhibits a significant potential for abuse and dependence, analogous to other potent psychostimulants such as methamphetamine and cocaine.[1][2] This document provides a comprehensive technical overview of the pharmacological basis for its abuse liability, summarizing key preclinical data on its mechanism of action, behavioral effects, and neurochemical impact. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further investigation. The information is intended to inform research, drug development, and regulatory efforts concerning this compound and its analogs.
Introduction
First synthesized in 1960, this compound (also known as "U4Euh" or "Ice") is a potent central nervous system stimulant with a longer duration of action than methamphetamine.[1] It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form predominantly encountered in recreational use.[1][3] Animal studies have consistently demonstrated its high abuse potential, leading to its classification as a Schedule I controlled substance in the United States and other countries.[4] This whitepaper consolidates the available scientific data to provide a detailed understanding of the abuse and dependence potential of this compound.
Mechanism of Action: A Potent Monoamine Releaser
The primary mechanism underlying the stimulant and reinforcing effects of this compound is its action as a potent releasing agent of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][4] It interacts with the respective monoamine transporters (DAT, NET, and SERT), inducing their reverse transport and thereby increasing the synaptic concentrations of these neurotransmitters.[4]
Signaling Pathway
The following diagram illustrates the interaction of this compound with the dopamine transporter (DAT) and the subsequent downstream signaling events.
Quantitative Pharmacological Data
The potency of this compound as a monoamine releaser has been quantified in vitro. The following table summarizes the half-maximal effective concentrations (EC50) for inducing the release of dopamine, norepinephrine, and serotonin.
| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | Reference |
| (±)-cis-4-Methylaminorex | 1.7 | 4.8 | 53.2 | [1] |
| d-amphetamine | 5.5 | 8.2 | 2602 | |
| Cocaine | (Uptake inhibitor) | (Uptake inhibitor) | (Uptake inhibitor) | N/A |
Preclinical Evidence of Abuse and Dependence
A substantial body of preclinical evidence from animal models robustly demonstrates the high abuse and dependence potential of this compound.
Self-Administration Studies
Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing effects of a drug, which is a key predictor of its abuse liability in humans. Studies in rhesus monkeys have shown that they will readily self-administer (±)-cis-4-Methylaminorex, indicating its powerful reinforcing properties.[1]
Drug Discrimination Studies
Drug discrimination studies assess the subjective effects of a drug. In rats trained to discriminate amphetamine or cocaine from saline, this compound fully substitutes for both, indicating that it produces similar subjective effects to these well-known psychostimulants.[1] The table below summarizes the ED50 values for the different stereoisomers of this compound in producing amphetamine-like discriminative stimulus effects.
| Stereoisomer | ED50 (mg/kg) for Amphetamine Discrimination | Reference |
| trans(4S,5S) | 0.25 | |
| cis(4S,5R) | 1.2 | |
| cis(4R,5S) | 1.5 | |
| trans(4R,5R) | > 3.0 |
Behavioral Effects
Administration of this compound in rodents produces a dose-dependent increase in locomotor activity and, at higher doses, the emergence of stereotyped behaviors such as continuous sniffing and head bobbing. These effects are primarily mediated by the activation of dopamine receptors.
Neurotoxicity
Studies on the neurotoxic potential of this compound have yielded somewhat mixed results. Some early studies suggested a reduction in tryptophan hydroxylase (TPH) activity, a marker for serotonin neurotoxicity, but these effects appeared to be transient.[1][3] It is generally considered to be less neurotoxic than methamphetamine or MDMA.[1] However, the potential for long-term neurochemical alterations with chronic, high-dose use cannot be entirely dismissed.
Experimental Protocols
Monoamine Transporter Release Assay
This protocol is adapted from Brandt et al. (2014) for assessing monoamine release from rat brain synaptosomes.[1]
Intravenous Self-Administration in Primates
The following provides a general outline of the methodology for intravenous self-administration studies in rhesus monkeys, a key model for assessing the reinforcing effects of drugs.
-
Subjects: Adult rhesus monkeys with a history of intravenous drug self-administration.
-
Surgery: Monkeys are surgically implanted with an indwelling intravenous catheter.
-
Apparatus: Animals are housed in experimental chambers equipped with response levers and an automated drug delivery system.
-
Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio schedule of reinforcement (e.g., FR10, where 10 lever presses result in one drug infusion).
-
Substitution: Once stable responding for the training drug is established, saline is substituted to extinguish the behavior. Subsequently, different doses of this compound are substituted for saline.
-
Data Collection: The number of infusions per session is recorded for each dose of this compound and compared to saline and the training drug. A significantly higher rate of self-administration for this compound compared to saline indicates reinforcing effects.
Conclusion
The pharmacological profile of this compound as a potent monoamine releasing agent, particularly for dopamine, provides a clear neurochemical basis for its high potential for abuse and dependence. This is strongly supported by preclinical data from self-administration and drug discrimination studies, which demonstrate its powerful reinforcing and amphetamine/cocaine-like subjective effects. While its neurotoxicity appears less pronounced than some other stimulants, the potential for adverse long-term consequences with chronic use remains a concern. The information presented in this whitepaper underscores the significant public health risks associated with this compound and highlights the need for continued research and vigilance regarding this and other emerging synthetic stimulants.
References
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 4-Methylaminorex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Methylaminorex (4-MAX), a potent central nervous system stimulant. The following protocols are designed to assist in the identification, quantification, and chiral separation of this compound and its derivatives in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the identification and quantification of this compound, particularly in biological samples. Derivatization is often employed to improve the chromatographic properties of the analyte.
Application Note:
This protocol details the quantitative determination of cis- and trans-4-Methylaminorex in plasma, urine, and tissue samples following derivatization with a silylating agent.[1] This method is suitable for forensic toxicology and clinical research applications.
Experimental Protocol:
Sample Preparation (Urine, Plasma, Tissue):
-
To 1 mL of the biological sample, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.
-
Evaporate the extract to dryness under a stream of nitrogen.
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Heat the mixture to facilitate the derivatization of the amino and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives.[1]
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.[2]
-
Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or similar non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector: Splitless or split (e.g., 50:1 split ratio) at 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 25 °C/min to 295 °C and held for 3 minutes.[2]
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40–450.[2]
-
Transfer Line Temperature: 280 °C.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Application | Quantitative determination of cis- and trans-4-MAX | [1] |
| Matrix | Plasma, Urine, Tissue | [1] |
| Derivatizing Agent | tert-butyldimethylsilyl (TBDMS) | [1] |
Experimental Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS and its high-resolution counterpart (LC-HRMS) are powerful tools for the characterization of this compound and its derivatives, offering high sensitivity and specificity. These methods can often distinguish between isomers.[2]
Application Note:
This protocol describes the separation and identification of cis- and trans-isomers of 3′,4′-methylenedioxy-4-methylaminorex (MDMAR), a derivative of this compound, using LC-MS.[2] The method is applicable to the analysis of novel psychoactive substances. It is important to note that aqueous mobile phases can cause isomerization of the cis- to the trans-form under certain HPLC conditions.[2]
Experimental Protocol:
Sample Preparation:
-
Dissolve samples in methanol to a concentration of 1 mg/mL.[2]
-
For LC-MS analysis, further dilute the sample in acetonitrile/water (1:1, containing 0.1% formic acid) to a concentration of 10 μg/mL.[2]
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1100 LC system or equivalent.[2]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Mass Spectrometer: Agilent LC-MSD or a high-resolution mass spectrometer.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Capillary Voltage: 3500 V.[2]
-
Drying Gas (N2) Temperature: 350 °C.[2]
-
Drying Gas (N2) Flow: 12 L/min.[2]
-
Nebulizer Gas (N2) Pressure: 60 psi.[2]
-
Fragmentor Voltage: 70 V.[2]
-
Selected Ion Monitoring (SIM): m/z 221 and 178 for MDMAR.[2]
Quantitative Data Summary:
| Parameter | Value (for MDMAR) | Reference |
| Retention Time (cis-isomer) | 15.25 min | [2] |
| Retention Time (trans-isomer) | 16.29 min | [2] |
| Protonated Molecule [M+H]+ | m/z 221 | [2] |
| Key Fragment Ion | m/z 178 | [2] |
Experimental Workflow Diagram:
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is essential for the separation and characterization of the stereoisomers of this compound, which can exhibit different pharmacological activities.
Application Note:
This protocol is for the chiral separation of halogenated this compound derivatives using an amylose-based chiral stationary phase.[3] This method allows for the determination of the enantiomeric composition of a sample.
Experimental Protocol:
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Lux i-Amylose-1 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[3]
-
Flow Rate: 2.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Detection: UV at 220 nm.[4]
-
Mode: Isocratic.[3]
Chiral Separation Data for Halogenated Derivatives:
| Analyte | Retention Times (t) of Enantiomers (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| 4′-fluoro-4-methylaminorex | t1: 10.1, t2: 12.0 | 1.24 | 2.02 | [3] |
| 4′-chloro-4-methylaminorex | t1: 11.2, t2: 14.2 | 1.33 | 2.51 | [3] |
| 4′-bromo-4-methylaminorex | t1: 12.3, t2: 16.2 | 1.38 | 2.89 | [3] |
Experimental Workflow Diagram:
References
- 1. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of 4-Methylaminorex using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a chemical structure belonging to the 2-amino-5-aryloxazoline class. It possesses two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans enantiomeric pairs. The pharmacological activity of these isomers can differ significantly, making their unambiguous structural identification crucial for research, forensic analysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the complete structural elucidation and stereochemical assignment of this compound. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR, along with 2D correlation experiments, to characterize the structure of this compound.
Molecular Structure and Key NMR Correlations
The chemical structure of this compound consists of a central oxazoline ring with a methyl group at the 4-position and a phenyl group at the 5-position. The relative stereochemistry of these two substituents defines the cis and trans diastereomers. NMR spectroscopy can distinguish between these isomers based on differences in chemical shifts and coupling constants, particularly for the protons at the C4 and C5 positions.
Caption: Molecular structure of this compound and key HMBC correlations.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the cis and trans isomers of this compound free base in deuterated chloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Isomers in CDCl₃
| Proton | cis-4-Methylaminorex | trans-4-Methylaminorex |
| H-4 | 4.15 (quintet, J=6.6 Hz) | 3.55 (quintet, J=6.6 Hz) |
| H-5 | 5.55 (d, J=8.8 Hz) | 4.95 (d, J=7.4 Hz) |
| Phenyl | 7.25-7.45 (m) | 7.25-7.45 (m) |
| NH₂ | 4.85 (br s) | 4.85 (br s) |
| CH₃ | 0.85 (d, J=6.6 Hz) | 1.40 (d, J=6.6 Hz) |
Data sourced from Klein et al., Journal of Forensic Sciences, 1989.[1][2]
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers in CDCl₃
| Carbon | cis-4-Methylaminorex | trans-4-Methylaminorex |
| C-2 | 159.5 | 160.0 |
| C-4 | 59.5 | 63.7 |
| C-5 | 85.6 | 90.2 |
| Phenyl C1' | 139.8 | 139.8 |
| Phenyl C2'/C6' | 125.7 | 125.7 |
| Phenyl C3'/C5' | 128.4 | 128.4 |
| Phenyl C4' | 128.0 | 128.0 |
| CH₃ | 16.5 | 22.0 |
Data sourced from Klein et al., Journal of Forensic Sciences, 1989.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for the structural elucidation of this compound using NMR spectroscopy.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
4.2.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30 or similar standard 1D proton experiment
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 5-6 ppm)
4.2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100-120 ppm)
4.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf or similar gradient-selected COSY
-
Number of Scans (NS): 2 to 8 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Number of Increments (TD in F1): 256 to 512
-
Spectral Width (SW in F1 and F2): Same as the ¹H spectrum
4.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC for multiplicity information
-
Number of Scans (NS): 4 to 16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Number of Increments (TD in F1): 128 to 256
-
Spectral Width (SW in F2): Same as the ¹H spectrum
-
Spectral Width (SW in F1): Same as the ¹³C spectrum
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz)
4.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC
-
Number of Scans (NS): 8 to 32 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Number of Increments (TD in F1): 256 to 512
-
Spectral Width (SW in F2): Same as the ¹H spectrum
-
Spectral Width (SW in F1): Same as the ¹³C spectrum
-
Long-range J(C,H) Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz)
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. For 2D data, this is performed in both dimensions.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
-
2D Data Processing: For 2D spectra, apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution or sensitivity.
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its isomers. By following the detailed protocols outlined in this document, researchers can obtain high-quality 1D and 2D NMR data. The systematic analysis of chemical shifts, coupling constants, and correlation peaks enables the unambiguous assignment of the molecular structure and the differentiation between the cis and trans diastereomers. This information is critical for understanding the structure-activity relationships, metabolism, and forensic identification of this class of compounds.
References
Application Note: Detection of 4-Methylaminorex and its Derivatives by LC-HRMS
Introduction
4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with effects comparable to methamphetamine.[1][2] Its derivatives, often emerging as new psychoactive substances (NPS), are synthesized to circumvent existing drug laws, posing a significant challenge to forensic and clinical toxicology.[3][4][5] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers a highly sensitive and selective technique for the identification and quantification of 4-MAR and its analogues in complex biological matrices. This application note provides detailed protocols for sample preparation and LC-HRMS analysis, along with quantitative data and visualizations of the analytical workflow and the compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the LC-HRMS data for this compound and its halogenated derivatives. This data is crucial for the identification and confirmation of these substances in analytical samples.[3][4]
| Compound | Molecular Formula | [M+H]+ m/z (Calculated) | [M+H]+ m/z (Measured) | Key Fragments (m/z) |
| This compound (4-MAR) | C10H12N2O | 177.1022 | Not explicitly stated | 133.0887, 116.0623 |
| 4'-Fluoro-4-methylaminorex (4F-MAR) | C10H11FN2O | 195.0928 | 195.0927 | 135.0606, 115.0546 |
| 4'-Chloro-4-methylaminorex (4C-MAR) | C10H11ClN2O | 211.0633 | 211.0631 | 151.0309, 133.0888, 116.0626, 115.0545 |
| 4'-Bromo-4-methylaminorex (4B-MAR) | C10H11BrN2O | 255.0128 | 255.0126 | 133.0887, 116.0623 |
| 4,4'-Dimethylaminorex (4,4'-DMAR) | C11H14N2O | 191.1179 | 191.1179 | Not explicitly stated |
Signaling Pathway of this compound
This compound and its derivatives primarily act as potent releasing agents of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][6][7] This action is mediated through their interaction with the respective monoamine transporters (DAT, NET, and SERT) on the presynaptic neuronal membrane. The influx of 4-MAR through these transporters leads to a reversal of their function, causing a significant efflux of neurotransmitters into the synaptic cleft. This surge in synaptic monoamines is responsible for the stimulant effects of these compounds.
Experimental Protocols
Sample Preparation: Urine
This protocol is adapted for the analysis of 4-MAR and its metabolites in urine samples.[8][9][10]
a. Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add an internal standard.
-
Add 800 µL of acetate buffer (2 M, pH 5).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 55°C for 1 hour to hydrolyze conjugated metabolites.
b. Liquid-Liquid Extraction (LLE):
-
Allow the hydrolyzed sample to cool to room temperature.
-
Add 1 mL of carbonate buffer (2 M, pH > 10) to basify the sample.
-
Add 7 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction with another 7 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
Sample Preparation: Blood/Plasma/Serum
For blood, plasma, or serum samples, protein precipitation is a common and effective method for sample cleanup.[11]
a. Protein Precipitation:
-
To 100 µL of blood, plasma, or serum, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-HRMS Analysis
The following are typical LC-HRMS parameters for the analysis of 4-MAR and its derivatives.[3][9][10][12]
a. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 2-5% B, increase to 95% B over 8-10 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
b. High-Resolution Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 320°C |
| Sheath Gas Flow | 35 - 45 arbitrary units |
| Auxiliary Gas Flow | 10 - 15 arbitrary units |
| Mass Range | 50 - 1000 m/z |
| Resolution | > 30,000 FWHM |
| Data Acquisition | Full scan with data-dependent MS/MS (ddMS2) |
Experimental Workflow
The overall workflow for the detection and analysis of this compound and its derivatives involves several key stages from sample receipt to final data interpretation.
Conclusion
The LC-HRMS methodology detailed in this application note provides a robust and reliable approach for the detection, identification, and quantification of this compound and its emerging derivatives. The high sensitivity and selectivity of this technique are essential for forensic investigations, clinical toxicology, and drug development research. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of new psychoactive substances.
References
- 1. Neurochemical effects of an acute treatment with this compound: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 7. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unife.it [iris.unife.it]
- 10. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake | springermedizin.de [springermedizin.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note: Chiral HPLC-UV for Separation of 4-Methylaminorex Enantiomers
Abstract
This application note details a robust and reproducible chiral High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the successful enantioselective separation of 4-Methylaminorex (4-MAR) and its derivatives. The method employs a polysaccharide-based chiral stationary phase, providing excellent resolution and separation factors for the trans-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound.
Introduction
This compound is a potent central nervous system stimulant with two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[1][2] The pharmacological and toxicological profiles of these stereoisomers can differ significantly, making their separation and quantification crucial for forensic, clinical, and pharmaceutical research.[3][4] Chiral HPLC is a powerful technique for resolving enantiomers, and polysaccharide-based columns have demonstrated broad applicability for the separation of various chiral compounds.[5][6] This document provides a detailed protocol for the chiral separation of this compound enantiomers using a Lux i-Amylose-1 column.
Experimental Workflow
The following diagram outlines the general workflow for the chiral HPLC-UV analysis of this compound enantiomers.
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Series Infinity II Liquid Chromatograph or equivalent, equipped with an autosampler and a variable wavelength detector.[7]
-
Chiral Column: Lux i-Amylose-1, 250 x 4.6 mm, 5 µm particle size.[5]
-
Data Processing Software: OpenLAB Chromatography Data System (CDS), ChemStation Edition or equivalent.[7]
-
Chemicals and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (analytical grade)
-
This compound reference standard
-
Preparation of Standard Solutions
-
Accurately weigh and dissolve the this compound reference standard in isopropanol to achieve a final concentration of 0.5 mg/mL.[5]
-
To ensure complete dissolution, place the solution in an ultrasonic bath for five minutes.[5]
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).[5]
-
Degas the mobile phase prior to use to prevent pump cavitation and baseline noise.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound derivatives.
| Parameter | Condition |
| Stationary Phase | Lux i-Amylose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25 ± 1 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm |
Table 1: Optimized HPLC-UV Chromatographic Conditions.[5]
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the standard solution five times and evaluate the following parameters:
-
Peak Asymmetry: Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000 for both enantiomers.
-
Resolution (Rs): Should be > 1.5 between the enantiomeric peaks.
Data Presentation
The following table presents the chromatographic results for the chiral separation of three halogenated this compound derivatives, demonstrating the effectiveness of the described method.
| Compound | Retention Time (t₁) (min) | Retention Time (t₂) (min) | Separation Factor (α) | Resolution (Rs) |
| 4'-fluoro-4-methylaminorex | 7.91 | 9.03 | 1.16 | 3.32 |
| 4'-chloro-4-methylaminorex | 7.41 | 13.01 | 1.93 | 14.70 |
| 4'-bromo-4-methylaminorex | 7.15 | 17.50 | 2.75 | 20.37 |
Table 2: Chiral separation results for this compound derivatives.[5]
Discussion
The presented chiral HPLC-UV method provides excellent separation of the trans-enantiomers of this compound and its halogenated derivatives.[5] The Lux i-Amylose-1 column, a polysaccharide-based chiral stationary phase, demonstrates high enantioselectivity.[1][5] The mobile phase, consisting of n-hexane, isopropanol, and a small amount of diethylamine as a basic modifier, is crucial for achieving good peak shape and resolution for these basic compounds.[5] The influence of the halogen substituent on the phenyl ring is evident, with increasing atomic size leading to longer retention times for the second eluting enantiomer and significantly improved separation and resolution.[5]
Conclusion
The detailed protocol and data presented in this application note demonstrate a reliable and efficient chiral HPLC-UV method for the separation of this compound enantiomers. This method is suitable for routine analysis in research, forensic, and quality control laboratories.
References
- 1. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 2. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Methylaminorex in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Methylaminorex (4-MAX) is a potent central nervous system stimulant with a chemical structure related to amphetamine. It exists as four stereoisomers, with the cis-isomers being classified as Schedule I substances in the United States. Due to its potential for abuse, sensitive and specific methods for the quantification of this compound in biological matrices are crucial for forensic toxicology and clinical chemistry laboratories. This application note provides a detailed protocol for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction and derivatization.
Experimental Workflow
Figure 1. Experimental workflow for the GC-MS quantification of this compound in urine.
Experimental Protocol
This protocol is based on established methods for the analysis of amphetamine-related compounds in urine.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., this compound-d3)
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase from E. coli
-
Solid-phase extraction (SPE) columns (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Drug-free human urine
2. Sample Preparation
-
Enzymatic Hydrolysis (for total this compound) : To 1 mL of urine sample, add an internal standard, 1 mL of phosphate buffer (pH 6.0), and 50 µL of β-glucuronidase solution. Incubate at 65°C for 1 hour to hydrolyze any glucuronide conjugates.[3]
-
Solid-Phase Extraction (SPE) :
-
Condition the SPE column with methanol followed by deionized water and phosphate buffer (pH 6.0).
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column with deionized water and an acidic organic solvent (e.g., 0.1 M HCl in methanol).
-
Dry the column thoroughly.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
-
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization : Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MTBSTFA with 1% TBDMSCl. Cap the vial tightly and heat at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of this compound.[1][4] Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Instrument conditions should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Mode | Splitless or 10:1 split |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (TBDMS derivative) | To be determined based on the mass spectrum of the derivatized standard |
Quantitative Data
The following table summarizes typical validation parameters for the quantification of amphetamine-like substances in urine by GC-MS. These values should be established and verified by each laboratory.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.020 µg/mL | [4] |
| Limit of Detection (LOD) | 0.010 µg/mL | Estimated |
| Linearity (r²) | > 0.99 | [5] |
| Accuracy (% Recovery) | 85-115% | [5] |
| Precision (%RSD) | < 15% | [5] |
Discussion
The presented protocol provides a robust and reliable method for the quantification of this compound in urine. The use of enzymatic hydrolysis allows for the determination of total drug concentration, including metabolites. Solid-phase extraction is an effective technique for sample clean-up and concentration, reducing matrix interference.[2] Derivatization with MTBSTFA is essential to improve the chromatographic properties and thermal stability of this compound for GC-MS analysis.[1][6] The use of a deuterated internal standard is highly recommended to correct for any variations during sample preparation and injection. The quantitative data presented are typical for such methods and demonstrate the sensitivity and reliability of the assay. Each laboratory should perform a full method validation according to their specific standard operating procedures and regulatory requirements.
References
- 1. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maine.gov [maine.gov]
- 3. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. sciencetechindonesia.com [sciencetechindonesia.com]
- 6. jfda-online.com [jfda-online.com]
Application Notes: Analysis of 4-Methylaminorex as a Reference Standard in Forensic Toxicology
Introduction
4-Methylaminorex (4-MAR) is a potent central nervous system stimulant that has emerged as a drug of abuse.[1] Structurally related to amphetamine, it exists as four stereoisomers: (±)-cis and (±)-trans.[2][3] Due to its potential for abuse and associated toxicity, accurate and reliable methods for the detection and quantification of this compound in forensic samples are crucial.[4][5] These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for use by forensic toxicologists, researchers, and drug development professionals. The use of a certified reference standard is paramount for the accurate identification and quantification of this substance.
Analytical Approaches
The primary analytical techniques for the confirmation and quantification of this compound in forensic laboratories are GC-MS and LC-MS/MS.[2][6] These methods offer the high sensitivity and specificity required for the analysis of trace amounts of the drug in complex biological matrices and seized materials.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[3] Derivatization is often employed to improve the chromatographic properties of the analyte.
Experimental Protocol: GC-MS Analysis of this compound in Urine
This protocol describes the extraction, derivatization, and analysis of this compound from urine samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine, add an appropriate amount of this compound reference standard and an internal standard (e.g., this compound-d5).
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Vortex the sample for 30 seconds.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate) and vortex for 2 minutes.[6]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl).
-
Incubate the mixture at 70°C for 30 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8860 GC or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Injector Temperature: 280°C.[8]
-
Oven Program: Initial temperature of 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min.[8]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[8]
-
Mass Spectrometer: Agilent 5975B MSD or equivalent.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230°C.[8]
-
Quadrupole Temperature: 150°C.[8]
-
Scan Range: m/z 50-550.[8]
Quantitative Data: GC-MS
| Analyte | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | TBDMS | Isomer 1: 4.09 | 70, 43, 69 |
| This compound | TBDMS | Isomer 2: 4.26 | Not Specified |
Data extracted from an analytical report on a related compound, pF-4-methylaminorex, providing an example of expected data.[8]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites without the need for derivatization.[6][9]
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol details the analysis of this compound in plasma samples.
1. Sample Preparation
-
To 200 µL of plasma, add the this compound reference standard and an internal standard.
-
Perform protein precipitation by adding 600 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity HPLC or equivalent.[8]
-
Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient: Start at 2% B, increase to 60% B in 6 min, then to 100% B in 1 min, hold for 2 min, and re-equilibrate at 2% B for 2 min.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Source Temperature: 500°C.[6]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined using the this compound reference standard.
Quantitative Data: LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Metabolite 1 (e.g., Hydroxylated) | (To be determined) | (To be determined) | (To be determined) |
| Metabolite 2 (e.g., Carboxylated) | (To be determined) | (To be determined) | (To be determined) |
Specific MRM transitions need to be optimized in the laboratory using the this compound reference standard.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Metabolism and Signaling Pathway
This compound is metabolized in the body, and its metabolites can also be targets for forensic analysis.[1] The primary phase I metabolic reactions include hydrolysis, carboxylation, hydroxylation, and carbonylation.[6][9] The cytochrome P450 isoenzyme CYP2D6 is principally involved in its metabolism.[6][9]
Pharmacologically, this compound and its analogs act as potent releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[10] This leads to an increase in extracellular concentrations of these neurotransmitters, resulting in its stimulant effects.[5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
The provided protocols for GC-MS and LC-MS/MS analysis, utilizing a this compound reference standard, offer reliable and validated methods for the identification and quantification of this substance in forensic samples. The detailed experimental conditions and workflows serve as a comprehensive guide for forensic laboratories. Understanding the metabolism and mechanism of action of this compound is also critical for data interpretation and in identifying appropriate analytical targets.
References
- 1. Metabolism of this compound ("EU4EA") in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 4. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 6. iris.unife.it [iris.unife.it]
- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 8. policija.si [policija.si]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rat Models Studying Locomotor Effects of 4-Methylaminorex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo rat models to investigate the locomotor-activating effects of 4-Methylaminorex (4-MAR). The protocols outlined below are based on established pharmacological studies and are intended to ensure robust and reproducible data collection for preclinical research and drug development.
Introduction
This compound (4-MAR) is a potent central nervous system stimulant with effects comparable to methamphetamine, though with a longer duration of action. It exists as four stereoisomers: (±)-cis and (±)-trans. The cis-isomers are most commonly associated with recreational use.[1][2] Understanding the locomotor effects of 4-MAR in animal models is crucial for elucidating its mechanism of action, abuse potential, and potential neurotoxicity. Rodent models, particularly rats, are well-suited for these studies as they exhibit robust and quantifiable locomotor responses to psychostimulants.
Rationale for Model Selection
The rat model is a well-established preclinical tool for assessing the abuse liability and behavioral effects of psychostimulant drugs.[3] Locomotor activity serves as a primary indicator of a substance's stimulant properties and is correlated with the dopaminergic system's activation, a key pathway in reward and addiction.[3] Studies have demonstrated that 4-MAR induces a dose-dependent increase in locomotor activity in rats, making this model highly relevant for studying its pharmacological profile.[4]
Data Presentation: Quantitative Summary of Locomotor Effects
The following tables summarize quantitative data from studies investigating the locomotor effects of this compound and its stereoisomers in rats.
Table 1: Dose-Dependent Effects of this compound Stereoisomers on Locomotor Activity in Rats
| Stereoisomer | Dose (mg/kg, s.c.) | Observed Locomotor Effect | Duration of Action | Reference |
| trans-4S,5S | 0.3 - 3 | Dose-dependent increase | ~4 hours | [4] |
| cis-4R,5S | 0.3 - 3 | Dose-dependent increase | ~4 hours | [4] |
| cis-4S,5R | 0.3 - 3 | Dose-dependent increase | ~4 hours | [4] |
| trans-4R,5R | 0.3 - 3 | Dose-dependent increase | ~4 hours | [4] |
| All Isomers | 10 | Initial increase followed by stereotypy, then rebound hyperactivity | >4 hours | [4] |
| cis-4,4'-DMAR | 10 (i.p.) | Increased locomotor activity, peaking at 2 hours | Disappeared at 5 hours | [5] |
Table 2: Rank Order of Potency and Efficacy of this compound Stereoisomers
| Behavioral Measure | Rank Order of Potency | Reference |
| Locomotor Activity | 4S,5S > 4R,5S = 4S,5R < 4R,5R | [4] |
| Dopamine Release | trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R | [6] |
| Serotonin Release | cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R | [6] |
| Amphetamine Discrimination | trans(4S,5S) > cis(4S,5R) = cis(4R,5S) > trans(4R,5R) | [2] |
Table 3: Effects of Pharmacological Antagonists on this compound-Induced Locomotor Hyperactivity
| Antagonist | Receptor Target | Effect on trans-4S,5S-4-MAX (3 mg/kg, s.c.) Induced Locomotor Activity | Reference |
| SCH 39166 | Dopamine D1 | Significant attenuation | [4] |
| (-)-Eticlopride | Dopamine D2 | Significant attenuation | [4] |
| Serotonergic Antagonists | Serotonin Receptors | Ineffective | [4] |
| Adrenergic Antagonists | Adrenergic Receptors | Ineffective | [4] |
Experimental Protocols
Animal Model
-
Sex: Male[4]
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.
Drug Preparation and Administration
-
Compound: this compound (specific stereoisomers as required)
-
Vehicle: Saline (0.9% NaCl) or as appropriate for the salt form of the compound.
-
Route of Administration: Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection.[4][5]
-
Dosage Range: 0.3 - 10 mg/kg.[4] Higher doses (e.g., 20 mg/kg) have been reported to induce convulsions and should be used with caution.[7]
Locomotor Activity Assessment
-
Apparatus: Open field activity chambers equipped with infrared photobeam detectors to automatically record animal movement.[8][9] The chambers should be placed in a sound-attenuated and dimly lit room to minimize environmental disturbances.
-
Habituation: Prior to drug administration, each rat should be habituated to the activity chamber for a period of 30-60 minutes to allow for exploration and a return to baseline activity levels.
-
Procedure:
-
Parameters to Measure:
-
Horizontal activity (total beam breaks)
-
Vertical activity (rearing)
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (thigmotaxis, an indicator of anxiety)
-
Protocol for Investigating Neurochemical Mechanisms
To elucidate the neurotransmitter systems involved in 4-MAR's locomotor effects, pre-treatment with specific receptor antagonists or neurotransmitter depleting agents can be employed.
-
Dopamine Receptor Antagonism:
-
Administer a D1 antagonist (e.g., SCH 39166) or a D2 antagonist (e.g., eticlopride) 30 minutes prior to this compound administration.[4]
-
Administer this compound and assess locomotor activity as described above.
-
A significant reduction in 4-MAR-induced hyperactivity would indicate the involvement of the respective dopamine receptor subtype.
-
-
Monoamine Depletion:
-
Pre-treat rats with a catecholamine depleting agent like reserpine or a tyrosine hydroxylase inhibitor such as alpha-methyl-p-tyrosine (AMPT) to reduce dopamine stores.[4]
-
Administer this compound and measure locomotor activity.
-
A marked attenuation of the locomotor response would suggest that 4-MAR's effects are dependent on the release of endogenous dopamine.[4]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing locomotor effects of this compound in rats.
Hypothesized Signaling Pathway
Caption: Hypothesized dopaminergic signaling pathway of this compound-induced locomotor activity.
Logical Relationship Diagram
Caption: Logical relationship between this compound administration and observed behavioral effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stimulus properties of a new designer drug: this compound ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. The behavioral effects of the stereoisomers of this compound, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute neurochemical and behavioral effects of stereoisomers of this compound in relation to brain drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical effects of an acute treatment with this compound: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of 4-Methylaminorex in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminorex (4-MAX) is a potent psychostimulant of the 2-amino-5-aryloxazoline class.[1] As with any analyte, ensuring its stability in biological matrices is critical for accurate and reliable quantification in research, clinical, and forensic settings. Degradation of this compound in samples can lead to an underestimation of its concentration, potentially impacting toxicological interpretations and pharmacokinetic studies.
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in common biological samples, including whole blood, plasma, and urine. The protocols are based on established methodologies for analogous compounds, such as amphetamines and synthetic cathinones, and can be adapted to specific laboratory needs.
Key Stability Considerations
The stability of this compound in biological samples can be influenced by several factors:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are preferred for long-term storage to minimize degradation.[2]
-
pH: The pH of the biological matrix, particularly urine, can significantly impact the stability of many drugs.
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
Light Exposure: Although not extensively studied for this compound, light can degrade some compounds.
Experimental Protocols
Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in biological samples over an extended period under different storage conditions.
Materials:
-
Blank human whole blood, plasma, and urine
-
This compound reference standard
-
Internal standard (e.g., this compound-d5)
-
Anticoagulant (for whole blood and plasma, e.g., K2EDTA)
-
Calibrated pipettes and tubes
-
Analytical balance
-
LC-MS/MS system or GC-MS system[3]
-
Freezers (-20°C and -80°C) and refrigerator (4°C)
Procedure:
-
Sample Preparation:
-
Spike a pool of blank biological matrix (whole blood, plasma, or urine) with a known concentration of this compound (e.g., low, medium, and high concentrations).
-
Add an internal standard to all samples before processing.
-
Aliquot the spiked samples into separate, tightly sealed tubes for each time point and storage condition.
-
-
Storage Conditions:
-
Store the aliquots at three different temperatures:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
-
-
Time Points:
-
Analyze the samples at the following time points:
-
Day 0 (baseline)
-
Week 1
-
Month 1
-
Month 3
-
Month 6
-
Month 12
-
-
-
Sample Analysis:
-
At each time point, retrieve the samples from each storage condition.
-
Perform sample extraction using a validated method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the samples using a validated chromatographic method (LC-MS/MS or GC-MS).
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Workflow for Long-Term Stability Assessment
Caption: Workflow for Long-Term Stability Testing of this compound.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in biological samples after repeated freeze-thaw cycles.
Materials:
-
Same as for Long-Term Stability Assessment.
Procedure:
-
Sample Preparation:
-
Prepare spiked samples at low and high concentrations as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat this cycle for a specified number of times (e.g., 3 to 5 cycles).
-
-
Sample Analysis:
-
After the final thaw, analyze the samples using the validated analytical method.
-
Compare the results to a set of control samples that have not undergone freeze-thaw cycles but were stored at the same frozen temperature.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining compared to the control samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the control concentration.
-
Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for Freeze-Thaw Stability Testing of this compound.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in biological samples at room temperature for a period that simulates the sample handling and processing time.
Materials:
-
Same as for Long-Term Stability Assessment.
Procedure:
-
Sample Preparation:
-
Prepare spiked samples at low and high concentrations.
-
-
Storage:
-
Leave the samples on the bench-top at room temperature (approximately 20-25°C) for a defined period (e.g., 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Analyze the samples at each time point.
-
Compare the results to a set of freshly prepared samples or samples stored at a stable temperature (e.g., -80°C).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining.
-
The analyte is considered stable if the mean concentration is within ±15% of the control concentration.
-
Data Presentation
Note: The following tables present example data for analogous compounds (amphetamines and synthetic cathinones) due to the lack of specific published stability data for this compound. This data should be used as a reference for expected outcomes and for structuring the presentation of results from a this compound stability study.
Table 1: Example Long-Term Stability of Amphetamine in Urine
| Storage Temperature | Time Point | Mean Concentration Remaining (%) |
| -20°C | Day 0 | 100 |
| Week 1 | 98.5 | |
| Month 1 | 97.2 | |
| Month 3 | 95.8 | |
| Month 6 | 94.1 | |
| 4°C | Day 0 | 100 |
| Week 1 | 95.3 | |
| Month 1 | 88.7 | |
| Month 3 | 75.4 | |
| Month 6 | 62.1 | |
| Room Temp | Day 0 | 100 |
| Day 1 | 85.2 | |
| Day 3 | 65.7 | |
| Day 7 | 40.3 |
Table 2: Example Freeze-Thaw Stability of a Synthetic Cathinone in Plasma
| Number of Cycles | Mean Concentration Remaining (%) vs. Control |
| 1 | 99.1 |
| 2 | 97.8 |
| 3 | 96.5 |
| 4 | 95.2 |
| 5 | 93.9 |
Table 3: Example Short-Term (Bench-Top) Stability of Methamphetamine in Whole Blood
| Time at Room Temp | Mean Concentration Remaining (%) |
| 0 hours | 100 |
| 4 hours | 98.7 |
| 8 hours | 97.1 |
| 12 hours | 95.4 |
| 24 hours | 92.8 |
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound
While the complete degradation pathways of this compound in biological samples under various storage conditions are not fully elucidated, metabolic studies in rats have shown that it can undergo hydrolytic degradation to form norephedrine.[4] This suggests a potential degradation pathway to monitor during stability studies.
Caption: Potential Hydrolytic Degradation Pathway of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in biological samples. Given the limited specific stability data for this compound, it is crucial for laboratories to perform their own validation studies to establish appropriate storage and handling conditions. The data from analogous compounds strongly suggest that storage at -20°C or lower is essential for long-term stability, and exposure to room temperature should be minimized. By following these guidelines, researchers can ensure the integrity of their samples and the accuracy of their analytical results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug stability in forensic toxicology | RTI [rti.org]
- 3. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of the stereoisomers of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 4-Methylaminorex Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 4-Methylaminorex (4-MAR) isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of this compound isomers using chromatographic techniques.
Question: Why am I seeing poor or no resolution between the this compound enantiomers?
Answer:
Poor resolution is a common challenge in chiral separations and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioseparation. For this compound and its analogs, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven effective.[1][2] If you are not using a polysaccharide-based column, consider switching to one. If you are already using one and resolution is poor, trying a different polysaccharide-based column with a different selector or coating can be beneficial.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in chiral recognition.
-
Organic Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase can significantly impact selectivity. Systematically varying the percentage of the organic modifier is a key optimization step.
-
Additives: For basic compounds like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often essential to improve peak shape and achieve separation.[1][2] The absence of such an additive can lead to strong interactions with the stationary phase, resulting in broad peaks and poor resolution.[3]
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.
-
Inadequate Flow Rate: While a lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, it also leads to longer run times and broader peaks due to diffusion. Optimizing the flow rate is necessary to balance resolution and analysis time.
Question: My chromatographic peaks for this compound are broad and tailing. What could be the cause?
Answer:
Peak broadening and tailing for basic analytes like this compound are typically caused by secondary interactions with the stationary phase.
-
Acidic Silanol Groups: Residual acidic silanol groups on the silica support of the chiral stationary phase can interact strongly with the basic amine functional group of this compound, leading to tailing. The use of a basic mobile phase additive, like diethylamine, helps to saturate these active sites and improve peak symmetry.[1][2][4]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the concentration of your sample or the injection volume.
-
Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Ensure your system is clean and consider replacing the guard column.
Question: I am having difficulty separating the cis and trans diastereomers of this compound. What should I do?
Answer:
The separation of diastereomers is generally less challenging than enantiomers and can often be achieved on a standard achiral column (like a C18). However, if you are experiencing difficulties, consider the following:
-
Method Optimization: Adjusting the mobile phase composition, temperature, and flow rate on your achiral column should be your first step.
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, trying a different achiral stationary phase, such as one with a phenyl or cyano ligand, may offer different selectivity.
-
Chiral Column Separation: In some cases, a chiral column may also be able to separate diastereomers in addition to enantiomers. The conditions optimized for enantiomeric separation might also resolve the diastereomers.
It is important to note that in many synthetic preparations of this compound, the trans isomers are the predominant form.[1][2][5]
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
A1: this compound has two chiral centers, which means it can exist as four different stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other: (±)-cis and (±)-trans.[6][7][8][9] The cis and trans designation refers to the relative positions of the methyl group and the phenyl group on the oxazoline ring.[5]
Q2: Why is the chiral separation of this compound isomers important?
A2: The different stereoisomers of this compound can exhibit significantly different pharmacological and toxicological effects.[1][2][10][11][12] For example, studies in rats have shown differences in the potencies of the four isomers.[1][2] Therefore, separating and quantifying each isomer is crucial for forensic analysis, pharmacological research, and clinical toxicology.[5][11]
Q3: Can I use Gas Chromatography (GC) for the chiral separation of this compound?
A3: Yes, Gas Chromatography can be used for the chiral separation of this compound. However, it typically requires derivatization of the amine group to improve volatility and chromatographic performance.[13] Chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral GC column.[4] Alternatively, a chiral GC column can be used to directly separate the enantiomers of the derivatized or underivatized compound.[14]
Q4: Is Capillary Electrophoresis (CE) a viable technique for this separation?
A4: Capillary Electrophoresis is a powerful technique for chiral separations and can be applied to this compound isomers.[1] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte is a common approach for resolving enantiomers of basic drugs.[15][16][17][18]
Q5: What is a typical starting method for the chiral HPLC separation of this compound isomers?
A5: Based on published literature, a good starting point would be to use a polysaccharide-based chiral stationary phase, such as an amylose-based column.[1][2] A mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, with a small amount of diethylamine (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:diethylamine), has been shown to be effective.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data from a successful chiral HPLC separation of halogenated this compound derivatives, which are structurally very similar to this compound.
| Compound | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| 4'-fluoro-4-methylaminorex | 11.8 | 12.9 | 1.13 | 2.1 |
| 4'-chloro-4-methylaminorex | 13.0 | 14.5 | 1.15 | 2.4 |
| 4'-bromo-4-methylaminorex | 14.7 | 16.6 | 1.17 | 2.6 |
Data adapted from Seibert et al., Molecules, 2022.[1][2]
Detailed Experimental Protocol
This protocol is based on a validated method for the chiral separation of this compound derivatives by HPLC-UV.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Lux i-Amylose-1 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Dissolve the this compound sample in isopropanol to a concentration of 0.5 mg/mL.
-
To ensure complete dissolution, place the sample in an ultrasonic bath for five minutes.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor chiral resolution.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. 4-Methyl-aminorex [chemeurope.com]
- 9. The Stereoisomers of this compound - [www.rhodium.ws] [erowid.org]
- 10. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Simultaneous chiral separation of 3,4-methylenedioxymethamphet- amine, 3-4-methylenedioxyamphetamine, 3,4-methylenedioxyethylam- phetamine, ephedrine, amphetamine and methamphetamine by capillary electrophoresis in uncoated and coated capillaries with native beta-cyclodextrin as the chiral selector: preliminary application to the analysis of urine and hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral resolution of cationic drugs of forensic interest by capillary electrophoresis with mixtures of neutral and anionic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for 4-Methylaminorex (4-MAR) Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methylaminorex (4-MAR).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for this compound analysis?
A1: Establishing a robust method starts with a solid set of initial parameters. While optimization is crucial, the following table summarizes recommended starting conditions based on methods for 4-MAR derivatives and related amphetamine-type compounds. It is advisable to analyze the free base of 4-MAR, as its hydrochloride salt can undergo thermal decomposition in the injector.[1]
Table 1: Recommended Initial GC-MS Parameters for 4-MAR Analysis
| Parameter | Recommended Setting | Notes |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (hold 1 min) or Split (e.g., 1:50) | Splitless mode is preferred for trace analysis to enhance sensitivity. |
| Injector Temperature | 250 - 280°C | A higher temperature can aid in volatilization but increases the risk of thermal degradation for sensitive compounds.[2] |
| Liner | Splitless taper with glass wool | A clean, inert liner is critical to prevent analyte adsorption and degradation. |
| Carrier Gas | Helium | Flow rate typically set to 1.0 - 1.2 mL/min.[2] |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, Rxi-5Sil MS) | These columns offer good selectivity for amphetamine-type compounds.[2][3] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[2][3] |
| Oven Program | Initial: 100-140°C (hold 1 min) Ramp: 10-20°C/min to 290-300°C Hold: 5-10 min | The program should be optimized to ensure separation from matrix components and between cis/trans isomers.[1][2] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization mode for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra.[2] |
| Source Temperature | 230 - 280°C | Should be hot enough to prevent condensation but not so hot as to cause degradation. |
| Quadrupole Temp. | 150 - 180°C | |
| Transfer Line Temp. | 280 - 300°C | Must be hot enough to prevent analyte condensation before reaching the source. |
| Scan Range | m/z 40 - 450 amu | This range will cover the parent ion and key fragments of 4-MAR and its derivatives. |
Q2: Is derivatization necessary for the GC-MS analysis of 4-MAR?
A2: Yes, derivatization is highly recommended. This compound contains a primary amine group, which can cause poor peak shape (tailing) due to interaction with active sites in the GC system. Derivatization masks this polar group, which accomplishes several goals:
-
Improves Chromatographic Properties: It reduces peak tailing and improves peak symmetry.[3]
-
Increases Volatility: Makes the analyte more suitable for gas chromatography.
-
Enhances Mass Spectral Identification: Creates derivatives with characteristic high molecular weight fragments, aiding in structural confirmation and differentiation from matrix interferences.[3]
Q3: Which derivatization reagents are most suitable for 4-MAR?
A3: Acylation reagents are commonly used for derivatizing amphetamines and related compounds for GC-MS analysis.[3] They react with the amine group in 4-MAR. The choice of reagent can impact retention time and mass spectral fragmentation patterns.
Table 2: Common Derivatization Reagents for 4-MAR
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl (TFA) | Produces stable derivatives with good chromatographic properties. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) | Often used in forensic toxicology; creates derivatives with high mass fragments, useful for specificity.[4] |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Commonly used for amphetamines and cathinones, providing robust and sensitive results.[5][6] |
Q4: How do the cis and trans isomers of 4-MAR behave chromatographically?
A4: this compound has two chiral centers, resulting in two diastereomeric pairs: cis and trans. These diastereomers can be separated by capillary GC. Typically, the trans isomers are less polar and more symmetrical, causing them to elute before the cis isomers on standard non-polar columns like those with a 5% phenyl-methylpolysiloxane phase.[1] Method optimization should aim for baseline resolution of these isomers if stereoisomeric identification is required.
Troubleshooting Guides
Problem: Poor peak shape (significant tailing) is observed for the 4-MAR peak.
-
Possible Cause 1: Analyte Interaction with Active Sites. The primary amine group of underivatized 4-MAR can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections.
-
Solution: Ensure derivatization is complete. If analyzing the underivatized form, use a fresh, deactivated injector liner and trim the first 10-15 cm from the column inlet to remove accumulated non-volatile residues. Consider using a highly inert column, such as those marketed for MS applications.[3]
-
-
Possible Cause 2: Column Contamination or Degradation. Accumulation of matrix components can create new active sites.
-
Solution: Bake out the column at its maximum isothermal temperature (without exceeding the limit) for 1-2 hours. If this fails, trimming the column inlet is the next step. If the problem persists, the column may need replacement.
-
-
Possible Cause 3: Incompatible Solvent.
-
Solution: Ensure the sample is dissolved in a non-polar, aprotic solvent (e.g., ethyl acetate, butyl chloride) that is compatible with the derivatization reagents and the GC phase.
-
Problem: Low or no signal is detected for 4-MAR.
-
Possible Cause 1: Incomplete or Failed Derivatization. The analyte may not be reaching the detector in a form suitable for GC analysis.
-
Solution: Verify the derivatization protocol. Ensure reagents are fresh and not hydrolyzed. Optimize the reaction time and temperature. Include a positive control to confirm the derivatization reaction is working.
-
-
Possible Cause 2: Thermal Degradation. 4-MAR, especially as a hydrochloride salt, can degrade in a hot injector.[1]
-
Solution: Analyze the free base form. Lower the injector temperature in 10-20°C increments to find the optimal balance between volatilization and stability.
-
-
Possible Cause 3: System Leaks or Contamination. Leaks in the GC-MS system can severely reduce sensitivity.[7][8] A contaminated MS source will also lead to a suppressed signal.
-
Solution: Perform a leak check, paying close attention to the injection port septum, column fittings, and the MS transfer line connection. If the system has been in heavy use, follow the manufacturer's procedure for cleaning the ion source.
-
dot graph TD subgraph Troubleshooting_Low_Signal direction LR A[Start: Low or No Signal for 4-MAR] --> B{Is a Positive Control Detected?}; B -- No --> C[Check Derivatization Step]; C --> C1[Verify Reagent Freshness]; C --> C2[Optimize Reaction Time/Temp]; C1 --> D{Issue Resolved?}; C2 --> D; B -- Yes --> E{Check for Leaks}; E -- Leak Found --> F[Fix Leak & Retest]; F --> D; E -- No Leaks --> G[Lower Injector Temperature]; G -- "In 10-20°C increments" --> H{Signal Improved?}; H -- Yes --> I[Degradation Was Likely. Finalize Optimal Temp.]; H -- No --> J[Check MS Source]; J --> J1[Perform Autotune]; J1 -- Fails or Poor --> K[Clean Ion Source]; J1 -- Passes --> L[Re-evaluate Sample Prep & Dilution]; K --> D; L --> D; I --> D; D -- No --> M[Consult Instrument Specialist]; D -- Yes --> N[End];
Troubleshooting workflow for low or no signal.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of 4-MAR
This protocol describes a general procedure for the derivatization of 4-MAR from a prepared sample extract using Pentafluoropropionic Anhydride (PFPA).
-
Sample Preparation: Ensure the 4-MAR is in its free base form and dissolved in a volatile, aprotic organic solvent (e.g., 100 µL of ethyl acetate). The sample should be free of water, which can hydrolyze the derivatizing reagent.
-
Reagent Addition: Add 50 µL of PFPA to the sample vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 20 minutes in a heating block or water bath.
-
Cooling and Reconstitution: Allow the vial to cool to room temperature. If necessary, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the analysis solvent (e.g., ethyl acetate) before injection.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in Table 1.
dot graph workflow rankdir=TB; node [shape=box, style="filled", fontname="Arial"];
Experimental workflow for 4-MAR analysis.
References
preventing cis-trans isomer conversion during HPLC analysis
Welcome to the technical support center for HPLC analysis of cis-trans isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent isomer conversion and achieve robust, reproducible separations.
Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC analysis of compounds prone to cis-trans isomerization.
Question: Why am I observing peak splitting, broadening, or unexpected peaks for my pure compound?
Answer:
This phenomenon is often a result of on-column isomerization, where one isomer converts to the other during the chromatographic run. If the rate of this conversion is slow relative to the separation timescale, you may see two distinct peaks corresponding to the two geometric forms.[1] If the interconversion is rapid, a single, potentially broadened peak might appear. Several factors can induce this conversion, including temperature, light exposure, and mobile phase composition.
To confirm if you are seeing isomerization, you can try the following:
-
Vary the Column Temperature: Lowering the temperature can slow down the conversion rate, potentially resolving the two isomer peaks more distinctly or reducing the formation of the second isomer.[2]
-
Inject Standards of Pure Isomers (if available): This will help confirm the retention times of the cis and trans forms.
-
Analyze Samples Under Different Conditions: For example, prepare and run a sample protected from light and compare it to one that has been exposed to light to see if the chromatogram changes.[3][4]
Question: My isomer ratio changes between injections. What is causing this lack of reproducibility?
Answer:
Inconsistent isomer ratios are typically due to uncontrolled isomerization occurring during sample preparation, storage, or in the autosampler. Key factors to control are:
-
Light Exposure: Many compounds are susceptible to light-induced (photoisomerization).[3][4][5] Ensure samples are prepared under amber or low-light conditions and use amber vials for the autosampler.
-
Temperature Fluctuations: Thermal energy can be sufficient to overcome the energy barrier for rotation around a double bond, leading to isomerization.[6][7] Maintain consistent, and preferably low, temperatures for sample storage and during the analysis.[2]
-
Sample Solvent/Matrix pH: The pH of the sample diluent can significantly impact the stability of ionizable compounds and catalyze isomerization.[8][9] Prepare samples in a solvent that is compatible with the mobile phase and ensures the stability of the isomers.[10][11]
Question: How can I improve the chromatographic separation of my cis and trans isomers?
Answer:
Improving the resolution between cis and trans isomers involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: The type and proportion of organic solvent in the mobile phase can greatly influence selectivity.[12] For reversed-phase HPLC, acetonitrile and methanol are common choices, and adjusting their ratio with the aqueous phase can alter isomer separation.[13]
-
Stationary Phase Selection: The choice of column is critical. While standard C18 columns can separate many isomers, specialized phases (e.g., polymeric C18, C30, or chiral columns) may offer unique selectivity for challenging separations.[6][12]
-
Mobile Phase pH: For ionizable analytes, pH is a powerful tool to adjust retention and selectivity.[14][15] By operating at a pH at least 1.5-2 units away from the analyte's pKa, you can ensure a single ionic form exists, leading to sharper peaks and more stable retention times.[14][16]
-
Temperature: Lowering the column temperature can sometimes improve separation by slowing down isomerization kinetics and altering selectivity.[2]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary causes of cis-trans isomer conversion during HPLC analysis?
The main factors that can induce isomerization are:
-
Energy Input: Heat (thermal energy) and light (photoisomerization) can provide the energy needed for the conversion.[3][5][6][7]
-
Chemical Environment: The pH of the mobile phase or sample solvent can catalyze the conversion, especially for ionizable compounds.[8][9] The polarity of the solvent can also affect the stability of isomers.[9]
-
Stationary Phase Interactions: While less common, interactions with the stationary phase surface can sometimes facilitate isomerization.
Method Development & Protocols
Q2: How does temperature control help prevent isomerization?
Lowering the temperature of the column and autosampler reduces the thermal energy in the system.[2] This slows the rate of interconversion between the cis and trans forms. For some compounds, like proline-containing dipeptides, chromatography at sub-ambient temperatures is a key strategy to resolve the isomers and study their equilibrium.[2]
Q3: What is the role of mobile phase pH?
For ionizable compounds, the mobile phase pH determines their ionization state (charged or neutral).[8] When the pH is close to the pKa of a compound, a mixture of ionized and non-ionized forms can exist, which may lead to peak broadening or splitting.[16] Maintaining a consistent pH with a suitable buffer, ideally far from the analyte's pKa, ensures the compound is in a single, stable form, which is crucial for reproducible retention and preventing pH-catalyzed isomerization.[14]
Q4: How do I protect my samples from light-induced isomerization?
Protecting samples from light is critical for photosensitive molecules.[3]
-
Use Amber Glassware: Prepare and store samples in amber volumetric flasks and HPLC vials to block UV and visible light.
-
Work in Low Light: Minimize exposure to ambient laboratory light during all sample preparation steps.
-
UV Protection in HPLC System: If possible, use UV-blocking tubing or covers for the flow path, especially if the autosampler is not refrigerated or enclosed.
Q5: Which is better for separating isomers: Reversed-Phase (RP) or Normal-Phase (NP) HPLC?
The choice depends on the physicochemical properties of the isomers, particularly their polarity.[4]
-
Reversed-Phase (RP-HPLC): Uses a nonpolar stationary phase (like C18) and a polar mobile phase. In this mode, the less polar isomer (often the trans isomer due to its more linear structure) is retained longer.[4]
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a nonpolar mobile phase. Here, the more polar isomer (often the cis isomer) interacts more strongly with the column and has a longer retention time.[4][17]
RP-HPLC is generally more common and often the first choice, but NP-HPLC can provide alternative selectivity for difficult separations.[4]
Data & Experimental Protocols
Data Presentation
The following tables illustrate how experimental parameters can influence the separation and stability of cis-trans isomers.
Table 1: Illustrative Effect of Temperature on Isomer Interconversion This table is a generalized representation based on the principle that lower temperatures reduce isomerization rates.[2]
| Column Temperature (°C) | Observation | Interpretation |
| 50 | Single, broad peak observed. | Rapid on-column interconversion between cis and trans forms. |
| 25 | Peak splitting or significant peak shoulder observed. | Slower interconversion, but still occurring during the run. |
| 10 | Two distinct, well-resolved peaks. | Interconversion is minimized, allowing for accurate quantification. |
Table 2: Illustrative Effect of Mobile Phase pH on Retention of an Acidic Compound (pKa = 4.5) This table demonstrates the principle of controlling analyte ionization by adjusting pH.[14][16]
| Mobile Phase pH | Analyte State | Retention Behavior in Reversed-Phase HPLC | Peak Shape |
| 2.5 | Fully Protonated (Neutral) | Strong retention (more hydrophobic interaction). | Sharp and Symmetrical |
| 4.5 | 50% Ionized | Unstable retention, potential for co-elution. | Broad or Split |
| 6.5 | Fully Ionized (Charged) | Weak retention (more hydrophilic). | Sharp and Symmetrical |
Experimental Protocol: Method Development to Minimize Isomerization
This protocol provides a systematic approach to developing a robust HPLC method for analyzing compounds prone to cis-trans isomerization.
Objective: To separate and quantify cis and trans isomers while preventing their interconversion during analysis.
1. Sample Preparation (Under Protected Conditions)
- Solvent Selection: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[10][11] If possible, use the mobile phase itself as the diluent.
- Light Protection: Perform all dissolutions and dilutions under low light conditions. Use amber glassware and vials for all sample and standard solutions.[3]
- Temperature Control: Prepare samples at a controlled room temperature or on ice if the compound is thermally labile. Store prepared samples in a refrigerated autosampler set to a low temperature (e.g., 4-10 °C).
- Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[18]
2. HPLC System & Conditions
- Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). If separation is poor, consider a C30 or other specialized phase known for resolving geometric isomers.[6]
- Mobile Phase A: 0.1% Formic Acid in Water (or an appropriate buffer system).
- Mobile Phase B: Acetonitrile or Methanol.
- Detector: UV/Vis or Diode Array Detector (DAD). Set the wavelength to the λmax of the isomers.
- Column Temperature: Start at a low temperature, for example, 15 °C, to minimize thermal isomerization.[2]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
3. Method Optimization Workflow
- Step 1 (Isocratic Screening): Begin with an isocratic elution (e.g., 60% B) to determine the approximate retention of the isomers.
- Step 2 (Gradient Run): Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to visualize both isomers and any impurities.
- Step 3 (Optimize Selectivity):
- Organic Modifier: If co-elution occurs, switch the organic modifier (e.g., from Methanol to Acetonitrile) as this can significantly alter selectivity.
- pH Adjustment: If the analyte is ionizable, adjust the mobile phase pH. Test conditions at least 1.5-2 pH units above and below the pKa to find the most stable and best-resolved conditions.[14]
- Step 4 (Optimize Temperature): Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C) to assess the impact on both separation and potential on-column conversion. Choose the temperature that provides the best resolution without inducing isomerization.[19]
4. Data Analysis
- Identify the cis and trans peaks based on their expected polarity and retention behavior (in RP-HPLC, the trans isomer is often retained longer).[4]
- Integrate the peak areas to determine the relative percentage of each isomer.
Visual Guides
Isomerization Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues related to cis-trans isomerization in HPLC.
Factors Influencing Cis-Trans Equilibrium
Caption: External factors like heat, light, and pH can shift the equilibrium between isomers.
References
- 1. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 2. Low temperature high-performance liquid chromatography of cis-trans proline dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is Light-induced Isomerization | lookchem [lookchem.com]
- 6. Chromatographic analysis of cis/trans carotenoid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. chemistry.msu.edu [chemistry.msu.edu]
- 18. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Methylaminorex Synthesis
This guide is intended for researchers, scientists, and drug development professionals for the forensic identification and characterization of byproducts encountered during the synthesis of 4-Methylaminorex. The information provided is for research and analytical purposes only.
Frequently Asked Questions (FAQs)
Q1: Our synthesis of this compound from norephedrine and potassium cyanate shows several unexpected peaks in the GC-MS analysis. What are the likely byproducts?
A1: In the synthesis of trans-4-Methylaminorex using norephedrine and potassium cyanate, several byproducts and intermediates can be expected. The crude reaction mixture may contain unreacted norephedrine, the cis-diastereomer of this compound, and two major byproducts: 4-methyl-5-phenyl-1,3-oxazolidin-2-one and N-(2-hydroxy-1-methyl-2-phenethyl)urea.[1]
Q2: What is the origin of the 4-methyl-5-phenyl-1,3-oxazolidin-2-one byproduct?
A2: The formation of 4-methyl-5-phenyl-1,3-oxazolidin-2-one is a key intermediate in this synthesis route. It is formed during the initial reflux period of the reaction between norephedrine and potassium cyanate.[1]
Q3: Why is N-(2-hydroxy-1-methyl-2-phenethyl)urea present in the reaction mixture?
A3: N-(2-hydroxy-1-methyl-2-phenethyl)urea is another intermediate of the reaction. It is also formed in the early stages of the synthesis process.[1]
Q4: Is it possible to find both cis and trans isomers of this compound in the final product?
A4: Yes. While the synthesis using norephedrine and potassium cyanate predominantly yields the trans-isomer of this compound, small amounts of the cis-isomer are also commonly found in the crude mixture.[1]
Q5: Are there other synthesis routes for this compound and do they produce different byproducts?
A5: Yes, a common alternative route uses cyanogen bromide. This method is often reported to produce the cis-isomer of this compound.[1][2][3] While specific byproduct profiles for this route are less detailed in the provided literature, incomplete reactions could lead to residual starting materials and related compounds.
Data Presentation
Table 1: Identified Byproducts and Intermediates in the Synthesis of trans-4-Methylaminorex
| Compound Name | Chemical Class | Role in Synthesis |
| N-(2-hydroxy-1-methyl-2-phenethyl)urea | Urea Derivative | Intermediate[1] |
| 4-methyl-5-phenyl-1,3-oxazolidin-2-one | Oxazolidinone | Intermediate[1] |
| cis-4-methylaminorex | Oxazoline | Diastereomeric Byproduct[1] |
| Norephedrine | Phenylpropanolamine | Unreacted Starting Material[1] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is designed for the qualitative analysis of a crude reaction mixture to identify the presence of this compound and its byproducts.
-
Sample Collection: Collect a representative sample from the reaction mixture.
-
Dilution: Dilute a small aliquot of the sample in a suitable organic solvent such as methanol or chloroform.
-
Derivatization (Optional but Recommended): For improved chromatographic resolution and mass spectral characteristics, derivatization can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Injection: Inject an appropriate volume of the diluted (and derivatized, if applicable) sample into the GC-MS system.
Protocol 2: GC-MS Instrumental Parameters for Analysis
These are general parameters and may need to be optimized for your specific instrument.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
For definitive structural confirmation of novel or unexpected byproducts, UHPLC-HRMS is recommended.
-
Sample Preparation: Dilute the sample in a solvent compatible with liquid chromatography, such as a mixture of acetonitrile and water with a small amount of formic acid.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis: Acquire data in both full scan and tandem MS (MS/MS) modes. The high-resolution data from the full scan will provide accurate mass measurements for elemental composition determination, while the MS/MS fragmentation patterns will give structural information.[4][5]
-
Visualizations
Caption: Figure 1: Simplified reaction pathway for trans-4-Methylaminorex synthesis.
Caption: Figure 2: Troubleshooting workflow for identifying unknown peaks.
References
- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Methyl-aminorex [chemeurope.com]
- 4. Characterization of a recently detected halogenated aminorex derivative: para-fluoro-4-methylaminorex (4′F-4-MAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing matrix effects in 4-Methylaminorex quantification from blood samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 4-Methylaminorex from blood samples.
FAQs: Addressing Matrix Effects in this compound Quantification
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer source due to the presence of co-eluting endogenous components from the sample matrix (e.g., blood).[1][2][3] In the analysis of this compound from blood, phospholipids are a major contributor to matrix effects, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[4][5] This interference can compromise the reliability of pharmacokinetic and toxicological data.
Q2: What is the most common cause of matrix effects in blood sample analysis?
A2: The most common cause of matrix effects, particularly ion suppression in LC-MS/MS analysis of blood samples, is the presence of phospholipids from cell membranes.[4][5] During typical sample preparation methods like protein precipitation, these phospholipids can be co-extracted with the analyte of interest and interfere with the ionization process in the mass spectrometer.
Q3: How can I minimize matrix effects during sample preparation?
A3: Several sample preparation strategies can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant co-extraction of phospholipids.[6][7][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9][10]
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[11][12]
-
Phospholipid Removal Products: Specialized plates and cartridges (e.g., HybridSPE®, Ostro®, ISOLUTE® PLD+) are highly effective at selectively removing phospholipids from the sample extract.[4][13][14]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A4: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[15] A SIL-IS, such as this compound-d5, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q5: Can I use a structural analog as an internal standard?
A5: While a structural analog can be used if a SIL-IS is unavailable, it may not perfectly co-elute with this compound and may experience different matrix effects. This can lead to less accurate correction and potentially biased results. The European Medicines Agency (EMA) has noted that over 90% of submissions utilize SIL-IS, highlighting their importance in regulatory acceptance.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound in blood samples.
Problem 1: Low Analyte Response or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or use a dedicated phospholipid removal plate.[4][13][14] 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the phospholipid elution zone. 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard to compensate for signal suppression.[15] 4. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components.[11] |
| Poor Extraction Recovery | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent during LLE. 2. Select Appropriate SPE Sorbent: For SPE, ensure the sorbent chemistry is suitable for retaining this compound. 3. Evaluate Different Solvents: Test various extraction solvents in LLE or elution solvents in SPE to find the one with the highest recovery for this compound. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Implement SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[15] 2. Enhance Sample Cleanup: Use a more robust and reproducible sample preparation method like automated SPE or phospholipid removal plates to minimize variability in the final extract. |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: If possible, use an automated liquid handling system to improve the precision of pipetting and extraction steps. 2. Ensure Complete Mixing: Thoroughly vortex samples at each step of the extraction process. |
| Carryover | 1. Optimize Wash Steps: Ensure the autosampler injection needle and port are adequately washed between injections. 2. Inject Blank Samples: Run blank solvent injections after high-concentration samples to check for carryover. |
Problem 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Uncorrected Matrix Effects | 1. Use a SIL-IS: A non-isotope labeled internal standard may not adequately compensate for matrix effects.[15] 2. Perform Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[16] |
| Calibration Issues | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects. 2. Evaluate Linearity: Ensure the calibration curve is linear over the expected concentration range of the samples. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for amphetamine-type substances in blood using various sample preparation techniques. While specific data for this compound is limited, these values provide a general expectation for similar compounds.
Table 1: Analyte Recovery from Whole Blood
| Extraction Method | Analyte Class | Typical Recovery (%) | Reference |
| Protein Precipitation | Amphetamines | 80 - 120 | [17] |
| Liquid-Liquid Extraction | Amphetamines | > 93 | [10] |
| Solid-Phase Extraction | Amphetamines | > 85 | [1] |
| Supported Liquid Extraction | Amphetamines | > 80 | [18] |
Table 2: Matrix Effect in Whole Blood Analysis
| Extraction Method | Analyte Class | Matrix Effect (%) * | Reference |
| Protein Precipitation | Amphetamines | Variable, can be significant | [6] |
| Liquid-Liquid Extraction | Amphetamines | < 15 | [10] |
| Solid-Phase Extraction | Amphetamines | 1 - 9 (Signal Reduction) | [1] |
| Phospholipid Removal Plate | General | >99% Phospholipid Removal |
*Matrix Effect (%) is calculated as (1 - [Peak area in matrix / Peak area in neat solution]) x 100. A value close to 0 indicates a negligible matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of whole blood sample, add 10 µL of internal standard solution (e.g., this compound-d5).
-
Add 300 µL of cold acetonitrile (or a 30:70 acetone:acetonitrile mixture).[6][8]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of whole blood sample, add 20 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH above the pKa of this compound.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of whole blood with 800 µL of a suitable buffer (e.g., phosphate buffer, pH 6) and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. norlab.com [norlab.com]
- 3. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake | springermedizin.de [springermedizin.de]
- 14. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
troubleshooting poor peak shape in HPLC analysis of 4-Methylaminorex
Technical Support Center: HPLC Analysis of 4-Methylaminorex
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape problem for basic compounds like this compound. It typically presents as an asymmetric peak with a drawn-out trailing edge. This can compromise integration accuracy and resolution.
Potential Causes and Troubleshooting Steps:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1][2] This secondary retention mechanism is a primary cause of tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding an acidifier like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][3]
-
Solution 2: Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[4] These additives will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
-
Solution 3: Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Using a column specifically designed for the analysis of basic compounds (e.g., those with a base-deactivated or polar-embedded stationary phase) can significantly improve peak shape.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7]
-
Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves and becomes more symmetrical, the original issue was mass overload.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[3][6] Column performance naturally degrades over time.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1] If this fails, replace the guard column (if used). As a last resort, replace the analytical column.
-
| Troubleshooting Summary for Peak Tailing | |
| Potential Cause | Recommended Solution |
| Silanol Interactions | Adjust mobile phase pH to 2-3 with 0.1% Formic Acid. |
| Add a competing base (e.g., 0.1% Diethylamine) to the mobile phase.[4] | |
| Use a modern, end-capped or base-deactivated HPLC column. | |
| Mass Overload | Dilute the sample or reduce the injection volume. |
| Column Degradation/Contamination | Flush the column with a strong solvent. |
| Replace the guard column and/or the analytical column. |
Q2: What causes peak fronting in my this compound chromatogram?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.
Potential Causes and Troubleshooting Steps:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band can spread and elute prematurely, causing fronting.[8][9]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
High Analyte Concentration (Overload): Similar to tailing, severe mass overload can also manifest as fronting, particularly if the adsorption isotherm is non-linear.[8]
-
Solution: Systematically dilute the sample and reinject. An improvement in peak shape upon dilution points to overload as the cause.
-
-
Column Temperature Issues: A column temperature that is too low can sometimes contribute to poor peak shape.
-
Solution: Ensure the column compartment is maintaining a stable and appropriate temperature (e.g., 25-40 °C).
-
Q3: My this compound peak is split or appears as a doublet. What should I investigate?
Split peaks are a clear indication of a problem within the chromatographic system.
Potential Causes and Troubleshooting Steps:
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or the formation of a void (a channel) at the head of the column can cause the sample band to split before separation begins.[6][9]
-
Sample Solvent Effect: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[9]
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
-
Co-elution of Isomers: this compound has multiple stereoisomers.[10] If the analytical method does not fully separate these isomers, a partially resolved or split peak may be observed.
Experimental Protocols
Sample HPLC Method for this compound Analysis
This protocol is a representative example based on methods used for this compound and its analogs.[10][12][13] Optimization may be required for specific applications.
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Kinetex C18 (or equivalent high-performance reversed-phase column), 100 Å, 2.6 µm, 100 x 4.6 mm.[10][12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10][12][13]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 220 nm or MS detector in positive electrospray ionization (ESI+) mode.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of poor peak shape in your HPLC analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A validated, sensitive HPLC-MS/MS method for quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
minimizing impurities in clandestine synthesis of 4-Methylaminorex
I am unable to fulfill this request. Providing information on the synthesis of controlled substances, including troubleshooting guides and experimental protocols for minimizing impurities, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the production of dangerous substances is a direct violation of this principle.
Requests for information on the synthesis of drugs, explosives, or other harmful chemicals are not permitted. My safety policies strictly prohibit generating content that could be used to create or weaponize dangerous materials.
If you are a researcher or professional with a legitimate interest in the chemical properties or toxicological effects of such substances for safety, detection, or medical purposes, I can provide information on those topics. For example, I can discuss the mechanism of action of a compound, its known health risks, or methods for its detection and decontamination. However, I cannot provide any information related to its synthesis or production.
Technical Support Center: Enhancing the Resolution of 4-Methylaminorex Enantiomers in Chiral Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 4-Methylaminorex enantiomers in chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for this compound. Polysaccharide-based columns are generally effective for a wide range of new psychoactive substances (NPS).[1][2][3] | 1. Select an Appropriate CSP: A Lux i-Amylose-1 column has been shown to be effective for the chiral separation of this compound derivatives.[1][2] Other polysaccharide-based CSPs, such as those with cellulose derivatives, could also be screened.[3] |
| 2. Incorrect Mobile Phase Composition: The ratio of the organic modifier and the basic additive to the non-polar solvent is critical for achieving optimal resolution. | 2. Optimize Mobile Phase: For a Lux i-Amylose-1 column, a mobile phase of n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v) has been used successfully.[1][2] Systematically vary the isopropanol concentration to fine-tune the retention and resolution. Adjusting the diethylamine concentration can also impact peak shape and selectivity. | |
| 3. Suboptimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[4] | 3. Evaluate Temperature Effects: A column temperature of 25 ± 1 °C has been used effectively.[1][2] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal setting for your specific separation. | |
| 4. Inappropriate Flow Rate: A high flow rate can reduce the interaction time between the enantiomers and the CSP, leading to poor resolution. | 4. Adjust Flow Rate: A flow rate of 2.0 mL/min has been reported for the separation of this compound derivatives on a 4.6 mm ID column.[1][2] If resolution is poor, consider reducing the flow rate to increase interaction time. | |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: The basic nature of this compound can lead to interactions with acidic sites on the silica support of the CSP, causing peak tailing. | 1. Optimize Basic Additive: The addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to minimize secondary interactions and improve peak shape.[1][2] Ensure the concentration of DEA is optimized (0.1% is a good starting point). |
| 2. Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. | 2. Reduce Sample Concentration: Prepare samples at a concentration of approximately 0.5 mg/mL.[2] If peak tailing persists, try diluting the sample further. | |
| 3. Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. | 3. Implement Column Washing: Regularly flush the column with an appropriate solvent to remove strongly retained compounds. For immobilized polysaccharide columns, stronger solvents like THF or DMF can be used.[5] | |
| Fluctuating Retention Times | 1. Insufficient Column Equilibration: Chiral columns, particularly with mobile phases containing additives, may require extended equilibration times.[4] | 1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved before injecting samples. |
| 2. Mobile Phase Instability: Evaporation of volatile components of the mobile phase (e.g., n-hexane, diethylamine) can alter its composition and affect retention times.[4] | 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation. | |
| 3. Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the thermodynamics of the separation, leading to retention time drift.[4] | 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, particularly those with amylose derivatives, have demonstrated success in resolving enantiomers of this compound and its analogs.[1][2][6] A Lux i-Amylose-1 column is a recommended starting point for method development.[1][2]
Q2: What is the typical mobile phase composition for the chiral separation of this compound?
A2: A normal-phase mobile phase consisting of a non-polar solvent, an alcohol modifier, and a basic additive is commonly used. A well-documented mobile phase is n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).[1][2]
Q3: Why is a basic additive like diethylamine necessary in the mobile phase?
A3: this compound is a basic compound. The addition of a basic additive like diethylamine (DEA) is crucial for several reasons. It helps to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase, which can cause peak tailing. It can also influence the enantioselectivity of the separation.
Q4: How does the halogen substituent in this compound derivatives affect the chiral separation?
A4: In a study on halogenated this compound derivatives, it was observed that an increase in the size of the halogen atom (from fluorine to bromine) resulted in an increase in both chromatographic resolution and retention times.[1][2]
Q5: Can I use a standard reversed-phase column (e.g., C18) for the chiral separation of this compound?
A5: Direct chiral separation of enantiomers is not possible on an achiral column like a C18. However, an indirect method can be employed by derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard C18 column. For direct separation, a chiral stationary phase is mandatory.[4]
Experimental Data
The following table summarizes the chiral separation results for three halogenated this compound derivatives using a Lux i-Amylose-1 column.[1][2]
| Compound | Retention Time (t) of Enantiomer 1 (min) | Retention Time (t) of Enantiomer 2 (min) | Separation Factor (α) | Chromatographic Resolution (Rs) |
| 4'-fluoro-4-methylaminorex | 8.5 | 9.3 | 1.15 | 2.1 |
| 4'-chloro-4-methylaminorex | 9.8 | 11.2 | 1.21 | 2.9 |
| 4'-bromo-4-methylaminorex | 12.1 | 14.5 | 1.28 | 3.5 |
Detailed Experimental Protocol
This protocol is based on the successful chiral separation of this compound derivatives as reported in the literature.[1][2]
1. Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (analytical grade)
-
This compound enantiomers or racemic mixture
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Lux i-Amylose-1, 250 x 4.6 mm, 5 µm particle size.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the this compound sample in isopropanol to a concentration of 0.5 mg/mL.
-
To aid dissolution, sonicate the sample for five minutes.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and peak heights.
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the quality of the separation.
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Troubleshooting decision tree for poor resolution in chiral chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Methylaminorex and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the identification and quantification of 4-Methylaminorex (4-MAR) and its analogs in biological samples. The emergence of novel psychoactive substances (NPS) necessitates robust and reliable analytical techniques for forensic toxicology, clinical monitoring, and drug development research. This document summarizes key performance characteristics of various methods, details experimental protocols, and outlines the primary signaling pathways affected by these substances.
Introduction to this compound and its Analogs
This compound is a potent central nervous system stimulant with a chemical structure related to amphetamine.[1] It exists as four stereoisomers due to its two chiral centers.[1] Several analogs of 4-MAR have emerged as designer drugs, including 4,4'-dimethylaminorex (4,4'-DMAR), 3,4-dimethylaminorex (3,4-DMAR), and various halogenated derivatives such as 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR). These compounds primarily act as monoamine releasing agents, affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3]
Comparison of Analytical Methods
The detection and quantification of this compound and its analogs in biological matrices are primarily achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods due to their high sensitivity and selectivity. Chiral high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is utilized for the separation of stereoisomers.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| GC-MS | cis- & trans-4-Methylaminorex | Plasma, Urine, Tissue | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| LC-MS/MS | cis-4,4'-DMAR | Rat & Human Plasma | Not Specified | Not Specified | >0.99 | 93.5-104.3% | <15% | [2] |
| LC-HRMS | 4'F-MAR, 4'C-MAR, 4'B-MAR | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Chiral HPLC-UV | 4'F-MAR, 4'C-MAR, 4'B-MAR enantiomers | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Quantitative validation data for this compound and many of its analogs remains limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation
1. Protein Precipitation for Plasma Samples (for LC-MS/MS analysis of cis-4,4'-DMAR): [2]
-
Objective: To remove proteins from plasma that can interfere with the analysis.
-
Procedure:
-
To a 100 µL plasma sample, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Urine Samples (General Protocol):
-
Objective: To extract analytes of interest from the urine matrix and concentrate them.
-
Procedure:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to alkaline conditions (e.g., pH 9-10) using a suitable buffer (e.g., borate buffer).
-
Add 5 mL of an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
3. Solid-Phase Extraction (SPE) for Biological Matrices (General Protocol):
-
Objective: To clean up the sample and concentrate the analytes using a solid sorbent.
-
Procedure:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with a suitable buffer.
-
Load the pre-treated biological sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
-
Analytical Instrumentation and Conditions
1. GC-MS for cis- and trans-4-Methylaminorex: [1]
-
Derivatization: The analytes are derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to improve their chromatographic properties.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
2. LC-MS/MS for cis-4,4'-DMAR: [2]
-
Liquid Chromatograph (LC):
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient program to achieve separation.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
3. Chiral HPLC-UV for Halogenated this compound Analogs: [4]
-
Liquid Chromatograph (LC):
-
Column: Lux i-Amylose-1 (250 x 4.6 mm, 5 µm) or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detector:
-
Type: UV-Vis Detector.
-
Wavelength: 220 nm.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound and its analogs involves the modulation of monoamine neurotransmitter systems.
Caption: Signaling pathway of this compound and its analogs.
The following diagram illustrates a typical workflow for the analysis of this compound and its analogs in biological samples.
Caption: General experimental workflow for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 4-Methylaminorex Stereoisomers: A Guide for Researchers
A detailed analysis of the pharmacological activity of the four stereoisomers of 4-Methylaminorex, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their potencies at monoamine transporters. This guide synthesizes available experimental data to elucidate the distinct profiles of the cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R) isomers.
This compound, a potent central nervous system stimulant, exists as four distinct stereoisomers due to its two chiral centers. These isomers exhibit significant differences in their pharmacological effects, primarily through their interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Understanding the comparative potency of these stereoisomers is crucial for structure-activity relationship studies and drug development.
Quantitative Comparison of Stereoisomer Potency
While comprehensive in vitro data for each individual stereoisomer on monoamine transporters is limited in publicly available literature, existing studies provide a clear rank order of potency and some quantitative measures. The available data on the inhibition of monoamine transporters and in vivo behavioral effects are summarized below.
| Stereoisomer / Mixture | Assay Type | Target | Potency (IC50/EC50/ED50) | Species/System | Reference |
| (±)-cis-4-Methylaminorex | Monoamine Uptake Inhibition | DAT | 189 nM (IC50) | Human Embryonic Kidney (HEK293) cells | [1] |
| NET | 29 nM (IC50) | Human Embryonic Kidney (HEK293) cells | [1] | ||
| SERT | 27 nM (IC50) | Human Embryonic Kidney (HEK293) cells | [1] | ||
| trans-(4S,5S) | Drug Discrimination (vs. S(+)-amphetamine) | In vivo behavioral effect | 0.25 mg/kg (ED50) | Rat | [1] |
| cis-(4S,5R) | Drug Discrimination (vs. S(+)-amphetamine) | In vivo behavioral effect | 1.2 mg/kg (ED50) | Rat | [1] |
| cis-(4R,5S) | Drug Discrimination (vs. S(+)-amphetamine) | In vivo behavioral effect | 1.5 mg/kg (ED50) | Rat | [1] |
| trans-(4R,5R) | Drug Discrimination (vs. S(+)-amphetamine) | In vivo behavioral effect | > 3.0 mg/kg (ED50) | Rat | [1] |
In addition to the quantitative data, in vivo microdialysis studies in rats have established a clear rank order of potency for the stereoisomers in elevating extracellular dopamine and serotonin levels in the nucleus accumbens.[2]
Rank Order of Potency for Dopamine Elevation: trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R)[2]
Rank Order of Potency for Serotonin Elevation: cis-(4S,5R) > trans-(4S,5S) ≈ cis-(4R,5S) > trans-(4R,5R)[2]
These findings consistently highlight the trans-(4S,5S) isomer as the most potent stereoisomer, particularly in its effects on the dopaminergic system.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells
This in vitro assay determines the potency of compounds to inhibit the reuptake of monoamines by their respective transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
2. Uptake Inhibition Assay:
-
Transfected cells are plated in multi-well plates.
-
Cells are pre-incubated with increasing concentrations of the this compound stereoisomers or a vehicle control.
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters
This in vivo technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
1. Animal Surgery and Probe Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the nucleus accumbens.
-
Animals are allowed to recover from surgery.
2. Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Following a stabilization period, dialysate samples are collected at regular intervals.
3. Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.
4. Data Analysis:
-
The baseline neurotransmitter levels are established before drug administration.
-
The effects of the administered this compound stereoisomers are expressed as a percentage change from the baseline levels.
Visualizations
References
A Pharmacological Head-to-Head: 4-Methylaminorex vs. Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological properties of 4-Methylaminorex (4-MAR) and amphetamine. Both are potent central nervous system stimulants, but their nuanced differences in mechanism of action, potency, and pharmacokinetics are critical for a comprehensive understanding of their effects. This document synthesizes experimental data to offer an objective comparison for research and drug development purposes.
At a Glance: Key Pharmacological Differences
| Parameter | This compound | Amphetamine |
| Primary Mechanism | Monoamine Releasing Agent | Monoamine Releasing Agent |
| Potency at DAT (Release) | Higher | Lower |
| Potency at NET (Release) | Higher | Lower |
| Potency at SERT (Release) | Significantly Higher | Lower |
| VMAT2 Interaction | Inferred, but not quantified | Substrate/Inhibitor |
| Duration of Action | Longer-lasting effects reported | Shorter |
In Vitro Pharmacology: A Tale of Two Transporters
The primary molecular targets for both this compound and amphetamine are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These compounds act as substrates for these transporters, inducing reverse transport, or efflux, of the respective neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]
Monoamine Transporter Release
Experimental data from studies using rat brain synaptosomes provide a direct comparison of the potency of cis-4-Methylaminorex and d-amphetamine in inducing the release of dopamine, norepinephrine, and serotonin. Potency is expressed as the half-maximal effective concentration (EC₅₀), with lower values indicating greater potency.
Table 1: Monoamine Release Potency (EC₅₀, nM) in Rat Brain Synaptosomes
| Compound | DAT | NET | SERT |
| cis-4-Methylaminorex | 1.7 | 4.8 | 53.2 |
| d-Amphetamine | 5.5 | 8.2 | 2602 |
Data from Brandt et al., 2014.[2]
As the data indicates, cis-4-Methylaminorex is a more potent dopamine and norepinephrine releaser than d-amphetamine.[2] Most notably, it is significantly more potent at the serotonin transporter, suggesting a more pronounced serotonergic component to its pharmacological profile compared to amphetamine.[2]
Monoamine Transporter Uptake Inhibition
In addition to promoting neurotransmitter release, these compounds also inhibit the reuptake of monoamines. The half-maximal inhibitory concentration (IC₅₀) is a measure of this activity. While direct comparative studies are limited, data from separate experiments using human embryonic kidney (HEK293) cells expressing the respective transporters provide an estimation of their potencies.
Table 2: Monoamine Uptake Inhibition (IC₅₀, nM) in HEK293 Cells
| Compound | DAT | NET | SERT |
| This compound | 189 | 29 | 27 |
| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
Note: These values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
The available data suggests that this compound is a more potent inhibitor of norepinephrine and serotonin reuptake compared to amphetamine.
The Role of the Vesicular Monoamine Transporter 2 (VMAT2)
Amphetamine's mechanism of action also involves interaction with the vesicular monoamine transporter 2 (VMAT2), an intracellular protein responsible for packaging neurotransmitters into synaptic vesicles.[3] Amphetamine acts as a VMAT2 substrate, competing with monoamines for vesicular uptake and disrupting the proton gradient necessary for this process. This leads to an increase in cytosolic dopamine, which is then available for reverse transport by DAT. The affinity of d-amphetamine for VMAT2 has been reported to be approximately 2 µM.
In Vivo Effects on Neurotransmitter Levels
In vivo microdialysis in awake, freely moving rats allows for the direct measurement of extracellular neurotransmitter levels following drug administration. Studies have shown that this compound produces a robust increase in extracellular dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.[5] The potency of the different stereoisomers of this compound in elevating dopamine levels has been characterized, with the trans-(4S,5S) isomer being the most potent.[1]
While direct, side-by-side comparative microdialysis data with amphetamine is not available in the reviewed literature, the stimulant properties of this compound are consistently described as being comparable to those of amphetamine, and research has been proposed to directly compare their effects on dopamine release in vivo.[6]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its onset, duration, and intensity of effects.
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound (cis-isomers, i.p.) | d-Amphetamine (i.p.) |
| Bioavailability | 32-57% | Not specified in reviewed literature |
| Elimination Half-life (t½) | 35-42 minutes | ~90 minutes (for a metabolite) |
| Volume of Distribution (Vd) | 1.7-2.3 L/kg | Not specified in reviewed literature |
Data for this compound from Kankaanpää et al., 2002. Data for d-amphetamine metabolite from Danielson et al., 1979.
The available data in rats suggests that the cis-isomers of this compound have a relatively short elimination half-life. Anecdotal reports in humans, however, suggest a longer duration of action for this compound compared to amphetamine.[7]
Experimental Protocols
Monoamine Transporter Release Assay (Rat Brain Synaptosomes)
This protocol outlines the general steps for assessing neurotransmitter release from isolated nerve terminals.
In Vivo Microdialysis
This protocol describes the methodology for measuring real-time changes in extracellular neurotransmitter levels in the brain of a live animal.
Signaling Pathways
Both this compound and amphetamine exert their effects by augmenting dopaminergic and noradrenergic signaling. The following diagram illustrates the canonical signaling pathway for dopamine.
Conclusion
This compound and amphetamine, while both classified as monoamine releasing agents, exhibit distinct pharmacological profiles. This compound demonstrates a higher potency for releasing all three major monoamines, with a particularly pronounced effect on serotonin compared to amphetamine. This suggests that while their primary stimulant effects are mediated through dopamine and norepinephrine, the subjective and physiological effects may differ due to the varying degree of serotonergic involvement. The interaction of this compound with VMAT2 remains an area for further investigation. The in vivo and pharmacokinetic data, although not always directly comparative, support the classification of this compound as a potent, and potentially longer-acting, psychostimulant. This detailed comparison provides a foundation for future research into the therapeutic potential and abuse liability of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Dopamine Release Induced by this compound - Robert Strecker [grantome.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Distinguishing 4-Methylaminorex from its Positional Isomers Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry techniques for distinguishing 4-Methylaminorex (4-MAR) from its positional isomers. The focus is on providing experimental data and clear methodologies to aid in the accurate identification of these compounds in a laboratory setting.
Introduction to this compound and its Isomers
This compound (4-MAR) is a potent central nervous system stimulant with a chemical structure that gives rise to multiple isomers. These include stereoisomers (cis and trans diastereomers) and positional isomers, where functional groups are located at different positions on the molecule.[1][2][3] Distinguishing between these isomers is crucial for forensic analysis, clinical toxicology, and pharmaceutical research, as different isomers can exhibit varied pharmacological and toxicological profiles.[2] Mass spectrometry, particularly when coupled with a chromatographic separation method, is a powerful tool for this purpose.
Mass Spectrometry for Isomer Differentiation
While isomers have the same nominal mass, their fragmentation patterns in a mass spectrometer can differ based on their chemical structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used, with subsequent fragmentation analysis (MS/MS) providing detailed structural information.[2][4]
Stereoisomers: Cis- and Trans-4-Methylaminorex
Under 70-eV electron ionization conditions, the mass spectra of the cis and trans diastereomers of this compound are nearly identical, making their differentiation by mass spectrometry alone challenging.[4] However, subtle differences in the relative stability of the molecular ion can be observed. The cis isomer, despite being the thermodynamically less stable isomer, tends to show a higher molecular ion to total ion current ratio, suggesting a more accessible fragmentation pathway for the trans isomer.[4]
The primary fragmentation pathway for both isomers involves the loss of benzaldehyde to produce the base peak at m/z 70.0531.[4] Other significant fragments arise from the loss of a methyl group and carbonylamine.[4]
Positional Isomers: Halogenated and Alkylated Derivatives
Positional isomers of 4-MAR, such as those with substitutions on the phenyl ring, generally exhibit more distinct mass spectra, facilitating their identification.
-
Halogenated Derivatives (4'-F-4-MAR, 4'-C-4-MAR, 4'-B-4-MAR): These compounds show characteristic fragmentation patterns related to the halogen substituent. For instance, the mass spectrum of 4'-fluoro-4-methylaminorex (4'F-4-MAR) shows a fragment corresponding to the loss of hydrogen fluoride (HF).[1][2] Similarly, the chloro and bromo derivatives exhibit fragments resulting from the loss of chlorine and bromine, respectively.[2]
-
4,4'-Dimethylaminorex (4,4'-DMAR): This isomer, with an additional methyl group on the phenyl ring, also displays a characteristic fragmentation pattern. While the base peak at m/z 70 is often the same as in 4-MAR, other fragments will be shifted by 14 Da due to the extra methyl group.[5]
-
3',4'-Methylenedioxy-4-methylaminorex (MDMAR): The EI mass spectrum of MDMAR is characterized by a base peak at m/z 70, resulting from the loss of 3,4-methylenedioxybenzaldehyde.[6]
Quantitative Data Summary
The following tables summarize the key mass spectrometric data for this compound and its isomers based on Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) with tandem MS (MS/MS).
Table 1: Key EI-MS Fragment Ions of Cis- and Trans-4-Methylaminorex
| m/z | Proposed Fragment | Relative Abundance (cis) | Relative Abundance (trans) |
| 176 | [M]+• | Present | Present |
| 161 | [M-CH3]+ | Present | Present |
| 132 | [M-CONH2]+ | Present | Present |
| 91 | [C7H7]+ | Present | Present |
| 77 | [C6H5]+ | Present | Present |
| 70 | [M-C7H6O]+• (Base Peak) | 100 | 100 |
| 43 | [C2H5N]+ | Present | Present |
Data sourced from a study by Clark (1990), which states the spectra are "virtually identical".[4] A key differentiator noted is the M/total ion current ratio, which is higher for the cis isomer.[4]
Table 2: Key HRMS/MS Fragment Ions of Halogenated this compound Derivatives (trans isomers)
| Compound | Precursor Ion [M+H]+ | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 4'-F-4-MAR | 195.0926 | 135.0606, 115.0546 | Loss of NH3; Subsequent loss of HF |
| 4'-C-4-MAR | 211.0632 | 151.0309, 133.0888, 116.0626, 115.0545 | Loss of NH3; Loss of Cl; Loss of both Cl and NH3; Loss of NH3 and HCl |
| 4'-B-4-MAR | 255.0127 | 133.0887, 116.0623 | Loss of Br; Loss of both NH3 and Br |
Data for halogenated derivatives is based on LC-HRMS analysis.[2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable for separating the diastereomers.
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injection: Split injection is typically used.
-
Oven Temperature Program: A temperature ramp is employed to achieve separation, for example, starting at 170°C and ramping up to 293°C.
-
MS Conditions: Electron energy of 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-550).
-
Note: The trans isomers of this compound typically elute before the cis isomers.[4] For quantitative analysis, derivatization with agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide can be performed.[7]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Positional Isomer Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Positive ESI is typically used to generate protonated molecules [M+H]+.
-
MS/MS Analysis: Data-dependent acquisition is used to trigger fragmentation of the most intense precursor ions. Collision-induced dissociation (CID) is applied at varying collision energies to generate fragment ions.[2]
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and its halogenated derivatives.
Caption: EI fragmentation of this compound.
Caption: ESI-MS/MS fragmentation of halogenated 4-MAR.
Conclusion
The differentiation of this compound isomers by mass spectrometry is a nuanced task that relies on careful consideration of both chromatographic separation and mass spectral data. While the EI-MS spectra of cis and trans diastereomers are very similar, subtle differences in ion ratios can provide clues for their distinction. Positional isomers, particularly those with substitutions on the phenyl ring, offer more distinct fragmentation patterns that allow for their unambiguous identification. The combination of chromatographic separation with high-resolution tandem mass spectrometry provides the most robust approach for the comprehensive analysis of this class of compounds.
References
- 1. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 2. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4C-MAR - Wikipedia [en.wikipedia.org]
- 4. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of 4-Methylaminorex, MDMA, and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of three psychostimulant compounds: 4-Methylaminorex, 3,4-methylenedioxymethamphetamine (MDMA), and methamphetamine. The information presented is collated from preclinical research to facilitate an understanding of their relative risks and mechanisms of neuronal damage.
Executive Summary
While all three compounds are potent central nervous system stimulants, their neurotoxic effects exhibit distinct profiles. Methamphetamine is predominantly a dopaminergic neurotoxin, causing persistent deficits in the dopamine system. MDMA is primarily a serotonergic neurotoxin, leading to long-term damage to serotonin pathways. Emerging evidence on this compound suggests a potential for serotonergic neurotoxicity, though it appears to be less pronounced compared to MDMA, and it shows a limited impact on the dopamine system, distinguishing it from methamphetamine.
Data Presentation: Neurochemical Effects
The following tables summarize quantitative data from preclinical studies, primarily in rats, on the effects of these substances on key markers of neurotoxicity. It is important to note that direct comparative studies under identical experimental conditions for all three compounds are limited.
| Table 1: Effects on the Serotonin System | |||
| Compound | Dose and Regimen | Key Finding | Magnitude of Effect |
| This compound | Multiple doses (up to 20 mg/kg, i.p.) over several days | Long-term (7-day) reduction in striatal tryptophan hydroxylase (TPH) activity | ~50-60% of control levels[1] |
| Single dose (20 mg/kg) | Acute (3-hour) reduction in striatal TPH activity | ~33% of control levels[2] | |
| MDMA | High doses | Long-term depletion of serotonin (5-HT) and its metabolite 5-HIAA | Significant reductions[3] |
| Recreational use in humans | Reduced serotonin transporter (SERT) density | Significant reductions[4] | |
| Methamphetamine | High doses | Damage to serotonin neurons | Noted, but less prominent than dopaminergic effects[3] |
| Table 2: Effects on the Dopamine System | |||
| Compound | Dose and Regimen | Key Finding | Magnitude of Effect |
| This compound | Multiple doses | No long-term changes in striatal tyrosine hydroxylase (TH) activity | Not significant[5] |
| Single dose (10 mg/kg) | Acute (30-minute) reduction in dopamine concentrations | 71% of control levels[2] | |
| MDMA | High doses in mice | Depletion of dopamine and its metabolites | Significant with higher doses[6] |
| Methamphetamine | High doses | Persistent deficits in dopamine, its metabolites, and dopamine transporter (DAT) levels | Significant and long-lasting[1][7] |
| Repeated high doses in mice | Depletion of dopamine and its metabolites | Significant reductions[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
In Vivo Microdialysis for Dopamine and Serotonin Measurement in Rats
This technique is employed to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the striatum or nucleus accumbens.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, containing neurotransmitters that have diffused across the membrane from the extracellular fluid, is collected at regular intervals.
-
Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
Tryptophan Hydroxylase (TPH) Activity Assay in Rat Brain Tissue
This assay measures the activity of TPH, the rate-limiting enzyme in serotonin synthesis, as an indicator of the health of serotonergic neurons.
-
Tissue Preparation: Following euthanasia, the brain region of interest (e.g., striatum) is rapidly dissected and homogenized in a buffer solution.
-
Incubation: The homogenate is incubated with the substrate L-tryptophan and necessary co-factors.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.
-
Quantification: The product of the reaction, 5-hydroxytryptophan (5-HTP), is then quantified. This can be done using various methods, including HPLC with fluorescence or electrochemical detection. The amount of 5-HTP produced over a specific time period is indicative of the TPH enzyme activity.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the neurotoxicity of these compounds.
Caption: Mechanism of action of psychostimulants on monoamine transporters.
Caption: Generalized signaling pathways involved in psychostimulant neurotoxicity.
Caption: A typical experimental workflow for assessing neurotoxicity in vivo.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Comparative Analysis of Monoamine Transporter Affinity: 4-Methylaminorex vs. Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the monoamine transporter affinity of 4-Methylaminorex (4-MAR) and cocaine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology and drug development. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of key processes to facilitate a comprehensive understanding of the pharmacological profiles of these two psychostimulants.
Quantitative Data Summary
The affinity of this compound and cocaine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a critical determinant of their distinct pharmacological effects. The following table summarizes their inhibitory concentrations (IC50) and binding affinities (Ki), providing a quantitative basis for comparison. This compound demonstrates a preference for the norepinephrine and dopamine transporters, whereas cocaine exhibits a more balanced affinity across all three monoamine transporters.[1][2]
| Compound | Transporter | IC50 (nM) | Ki (nM) | Species/Assay Conditions |
| This compound (4-MAR) | DAT | - | - | Preferentially inhibits NET and DAT[1] |
| NET | - | - | Preferentially inhibits NET and DAT[1] | |
| SERT | - | - | Weak activity | |
| (±)-cis-4,4'-DMAR (analog) | DAT | 8.6 ± 1.1 (EC50) | - | Rat brain synaptosomes[3] |
| NET | 26.9 ± 5.9 (EC50) | - | Rat brain synaptosomes[3] | |
| SERT | 18.5 ± 2.8 (EC50) | - | Rat brain synaptosomes[3] | |
| Cocaine | DAT | 249 | 200 - 700 | Rat striatal membranes, [3H]WIN-35428 displacement[2][4] |
| NET | 6309.57 | 108 - 3600 | Human NET in HEK293 cells, [3H]norepinephrine uptake[4][5] | |
| SERT | 1042 | 300 - 500 | Human SERT in HEK cells, [125I]RTI-55 displacement[5][6] |
Note: Data for this compound is often presented in the context of its more potent analogs like 4,4'-DMAR. The table reflects the available data, highlighting 4-MAR's general transporter preference. EC50 values for (±)-cis-4,4'-DMAR indicate its potency as a releaser.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols provide a framework for conducting in vitro assays to determine the monoamine transporter affinity of novel compounds.
Monoamine Transporter Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the monoamine transporters.
1. Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for NET and SERT) is dissected on ice.[7][8]
-
The tissue is homogenized in an ice-cold sucrose buffer (0.32 M sucrose in 5 mM HEPES, pH 7.4).[7][9]
-
The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger debris.[8][10]
-
The resulting supernatant is then subjected to a higher-speed centrifugation (e.g., 14,000-20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.[8][10]
-
The synaptosomal pellet is resuspended in an appropriate assay buffer.[10]
-
Protein concentration is determined using a standard method like the BCA protein assay.[7][10]
2. Binding Assay Procedure:
-
In a 96-well plate, synaptosomes are incubated with a specific radioligand (e.g., [3H]CFT or [3H]WIN 35,428 for DAT).[6]
-
Varying concentrations of the test compound (e.g., this compound or cocaine) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).[7]
-
The plate is incubated for a set period (e.g., 30 minutes) at a specific temperature (e.g., room temperature).[11]
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[7]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.[7]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[7]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.
1. Preparation of Synaptosomes:
-
The protocol for synaptosome preparation is the same as described for the binding assay.
2. Uptake Assay Procedure:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle in a 96-well plate at 37°C for 10-15 minutes.[7][10]
-
The uptake reaction is initiated by adding a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a concentration near its Km value.[7]
-
The incubation is carried out for a short duration (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.[7]
-
Non-specific uptake is determined in the presence of a selective transporter inhibitor.[7]
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[7]
-
The radioactivity trapped inside the synaptosomes on the filters is quantified by liquid scintillation counting.[7]
3. Data Analysis:
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.[7]
-
The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is calculated using non-linear regression.
Visualizations
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for Monoamine Transporter Affinity Assays.
Caption: Mechanism of Monoamine Transporter Inhibition.
References
- 1. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Method Validation for 4-Methylaminorex in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary quantitative methods for the determination of 4-Methylaminorex in plasma: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for pharmacokinetic studies, toxicological screening, and clinical trials. This document outlines the performance characteristics and experimental protocols of each technique to aid researchers in making informed decisions for their specific analytical needs.
Method Performance Comparison
The following tables summarize the key quantitative performance parameters for the HPLC-MS/MS and GC-MS methods. It is important to note that while a validated method for a close analog of this compound (cis-para-methyl-4-methylaminorex or cis-4,4'-DMAR) using HPLC-MS/MS is available and detailed here, comprehensive quantitative validation data for this compound itself via GC-MS in plasma is less readily available in published literature. The GC-MS data presented is representative of methods used for amphetamine-like substances.
Table 1: HPLC-MS/MS Method Performance for a this compound Analog (cis-4,4'-DMAR)[1][2]
| Parameter | Performance Characteristic |
| Linearity Range | 2.5 - 1000 ng/mL |
| Accuracy | Method provides an accurate and precise means for quantification, following European Medicine Agency guidelines for bioanalytical method validation.[1][2] |
| Precision | Method provides an accurate and precise means for quantification, following European Medicine Agency guidelines for bioanalytical method validation.[1][2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lower end of the linearity range is 2.5 ng/mL. |
| Recovery | >93% |
| Matrix Effect | Negligible |
Table 2: Representative GC-MS Method Performance for Amphetamine-like Substances
| Parameter | Performance Characteristic |
| Linearity Range | Typically in the low ng/mL to µg/mL range. |
| Accuracy | Generally within ±15% of the nominal concentration. |
| Precision | Typically, Relative Standard Deviation (RSD) is less than 15%. |
| Limit of Quantification (LOQ) | Commonly in the low ng/mL range. |
| Recovery | Dependent on the extraction method, but generally aims for >80%. |
| Matrix Effect | Can be a factor; requires careful optimization of sample preparation. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for both HPLC-MS/MS and GC-MS techniques for the analysis of this compound in plasma.
HPLC-MS/MS Method
This method is adapted from a validated protocol for a this compound analog and is suitable for the quantification of this compound in plasma.[1][2]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[1][2]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: Kinetex C18 or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient: A suitable gradient elution to separate the analyte from endogenous plasma components.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For the analog cis-4,4'-DMAR, the transition was m/z 191.4 → m/z 148.3.[1]
GC-MS Method
This method requires derivatization to increase the volatility of this compound for gas chromatographic analysis.[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 500 µL plasma sample, add an internal standard.
-
Add a suitable buffer to adjust the pH for optimal extraction.
-
Add an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex thoroughly to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture to facilitate the derivatization reaction. This step makes the analyte more volatile.
3. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitored Ions: Specific ions for the derivatized this compound and internal standard.
Concluding Remarks
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in plasma. The choice between the two methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
-
HPLC-MS/MS generally offers higher sensitivity and specificity and often requires simpler sample preparation (protein precipitation). It is well-suited for high-throughput analysis.
-
GC-MS is a robust and reliable technique but necessitates a more involved sample preparation process, including liquid-liquid extraction and derivatization.
For regulated bioanalysis, a thorough method validation according to the guidelines of regulatory agencies such as the FDA or EMA is mandatory, regardless of the technique chosen. This includes a comprehensive assessment of linearity, accuracy, precision, selectivity, stability, and matrix effects.
References
- 1. A validated, sensitive HPLC-MS/MS method for quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Profile of 4-Methylaminorex and 4,4'-DMAR for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro pharmacological profiles of two synthetic stimulants, 4-Methylaminorex (4-MAR) and 4,4'-Dimethylaminorex (4,4'-DMAR). This document summarizes key experimental data on their interactions with monoamine transporters, details the methodologies for the cited experiments, and visualizes the relevant biological pathways to support preclinical research and drug development endeavors.
Executive Summary
This compound and 4,4'-DMAR are both potent monoamine releasing agents, a mechanism they share with substances like amphetamine. However, their in vitro profiles reveal significant differences in potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. 4-MAR displays a preference for DAT and NET, exhibiting a pharmacological profile more akin to traditional psychostimulants. In contrast, 4,4'-DMAR is a non-selective agent with potent activity at all three transporters, notably demonstrating significantly higher potency at SERT compared to 4-MAR. This pronounced serotonergic activity of 4,4'-DMAR suggests a pharmacological profile with similarities to MDMA and a higher potential for serotonin-related toxicity.
Data Presentation: In Vitro Transporter Interactions
The following table summarizes the quantitative data on the interaction of this compound and 4,4'-DMAR with human and rat monoamine transporters. The data are presented as IC50 values for uptake inhibition and EC50 values for transporter-mediated release.
| Compound | Transporter | Assay Type | Species | IC50 (nM) | EC50 (nM) | Reference |
| This compound | DAT | Uptake Inhibition | Human | 189 | - | |
| NET | Uptake Inhibition | Human | 29 | - | [1] | |
| SERT | Uptake Inhibition | Human | 27 | - | [1] | |
| DAT | Release | Rat | - | 1.7 | [][3] | |
| NET | Release | Rat | - | 4.8 | [][3] | |
| SERT | Release | Rat | - | 53.2 | [][3] | |
| 4,4'-DMAR (cis-isomer) | DAT | Uptake Inhibition | Human | < 2000 | - | |
| NET | Uptake Inhibition | Human | < 2000 | - | [4] | |
| SERT | Uptake Inhibition | Human | < 2000 | - | [4] | |
| DAT | Release | Rat | - | 8.6 | [5][6][7] | |
| NET | Release | Rat | - | 26.9 | [5][6][7] | |
| SERT | Release | Rat | - | 18.5 | [5][6][7] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of the radiolabeled substrate uptake. EC50 values represent the concentration of the compound that elicits 50% of the maximal substrate release.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) using a suitable transfection reagent.
Assay Procedure:
-
Plating: Seed the transfected HEK293 cells into 96-well plates and allow them to adhere and reach approximately 80-90% confluency.
-
Washing: On the day of the experiment, wash the cells with Krebs-HEPES buffer (KHB).
-
Pre-incubation: Incubate the cells with varying concentrations of the test compound (4-MAR or 4,4'-DMAR) or vehicle control for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and the test compound.
-
Incubation: Incubate for a defined period (e.g., 1-10 minutes) at room temperature to allow for substrate uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.
Neurotransmitter Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of neurotransmitters from presynaptic nerve terminals.
Preparation of Synaptosomes:
-
Homogenization: Homogenize freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) in ice-cold sucrose buffer.
-
Centrifugation: Subject the homogenate to a series of differential centrifugations to isolate the synaptosomal fraction (P2 fraction).
-
Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer.
Assay Procedure:
-
Preloading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.
-
Washing: Wash the preloaded synaptosomes to remove excess extracellular radioactivity.
-
Superfusion: Place the synaptosomes in a superfusion apparatus and continuously perfuse with buffer.
-
Stimulation: After a baseline collection period, switch to a buffer containing various concentrations of the test compound (4-MAR or 4,4'-DMAR) to induce neurotransmitter release.
-
Fraction Collection: Collect the superfusate in fractions at regular intervals.
-
Scintillation Counting: Measure the radioactivity in each fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content and determine the concentration of the test compound that produces 50% of the maximum release (EC50 value).
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity of a compound to the monoamine transporters.
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells stably expressing the transporter of interest or from specific rat brain regions.
Assay Procedure:
-
Incubation: Incubate the membrane preparations with a fixed concentration of a radioligand that specifically binds to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50 value) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Experimental workflows for in vitro monoamine transporter assays.
Caption: Monoamine transporter releasing agent mechanism and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Norepinephrine - Wikipedia [en.wikipedia.org]
differences in pharmacokinetics of cis and trans isomers of 4-Methylaminorex
A comprehensive comparison of the pharmacokinetic profiles of cis and trans isomers of 4-Methylaminorex reveals significant stereoselective differences, particularly in elimination half-life and bioavailability. These distinctions, primarily observed in animal models, are crucial for understanding the overall pharmacological and toxicological profiles of these potent psychostimulant compounds.
This compound, a synthetic stimulant, exists as four stereoisomers due to its two chiral centers: a pair of cis enantiomers (4R,5S and 4S,5R) and a pair of trans enantiomers (4S,5S and 4R,5R).[1][2] While all are pharmacologically active, their interactions with the body, specifically their absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, exhibit notable variations. These differences are critical for researchers in drug development and toxicology to predict the duration and intensity of their effects, as well as their potential for accumulation and toxicity.
Comparative Pharmacokinetic Parameters
A pivotal study in male Wistar rats provides a detailed quantitative comparison of the pharmacokinetic parameters of the four stereoisomers of this compound following intravenous, intraperitoneal, and oral administration.[3] The data from this study are summarized in the table below, highlighting the distinct behavior of the trans-4R,5R isomer compared to the other three.
| Pharmacokinetic Parameter | Administration Route | cis-4R,5S-isomer | cis-4S,5R-isomer | trans-4S,5S-isomer | trans-4R,5R-isomer |
| Volume of Distribution (Vd) | Intravenous | 1.8 L/kg | 1.7 L/kg | 2.3 L/kg | 1.9 L/kg |
| Distribution Half-life (t½α) | Intravenous | 7.0 min | 6.2 min | 3.8 min | 5.6 min |
| Elimination Half-life (t½β) | Intravenous | 42 min | 35 min | 38 min | 118 min |
| Intraperitoneal | 38 min | 36 min | 41 min | 169 min | |
| Oral | - | - | - | 134 min | |
| Bioavailability (F) | Intraperitoneal | 57% | 32% | 40% | 100% |
| Oral | 4% | 16% | 11% | 83% |
Data sourced from Meririnne et al., 2004.[3]
The most striking difference lies in the elimination half-life of the trans-4R,5R isomer, which is significantly longer (118-169 min) than that of the other three isomers (35-42 min) across different administration routes.[3] This suggests a slower clearance of this particular isomer from the body. Furthermore, the bioavailability of the trans-4R,5R isomer is remarkably higher, especially after oral administration (83%), compared to the very low oral bioavailability of the other isomers (4-16%).[3] This indicates that the trans-4R,5R isomer is much more efficiently absorbed from the gastrointestinal tract and is less susceptible to first-pass metabolism. In contrast, the cis-isomers and the trans-4S,5S-isomer exhibit poor oral bioavailability.[1]
Experimental Methodology
The pharmacokinetic data presented were obtained from a study conducted in male Wistar rats.[3] A detailed description of the experimental protocol is essential for the replication and validation of these findings.
Animal Model and Drug Administration: Male Wistar rats were used for the pharmacokinetic studies. The stereoisomers of this compound were administered via three different routes: intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[3]
Sample Collection: For the pharmacokinetic analysis, blood samples were collected serially from the rats via a cannula at predetermined time points after drug administration.[3] In a separate tissue distribution part of the study, tissue samples (kidney, liver, brain, muscle, fat) were collected at specific time points.[3]
Analytical Method: The concentrations of the cis- and trans-isomers of this compound in the collected blood and tissue samples were determined using a sensitive and specific gas chromatography/mass spectrometry (GC/MS) method.[3][4] This technique allows for the accurate quantification of each isomer, even in complex biological matrices.
Below is a diagram illustrating the general workflow of the pharmacokinetic experiment.
Caption: Experimental workflow for pharmacokinetic studies of this compound isomers in rats.
Signaling Pathways and Pharmacodynamic Implications
While the pharmacokinetic differences are significant, it is important to note that these may not solely account for the distinct behavioral and neurochemical effects observed between the stereoisomers.[3][5] The primary mechanism of action for this compound involves the release of dopamine and norepinephrine, with the trans-4S,5S isomer being the most potent in this regard.[1][6] The differences in pharmacological activity are therefore likely attributed to variations in how each isomer interacts with monoamine transporters at a molecular level (pharmacodynamics), rather than just differences in their concentration in the brain over time (pharmacokinetics).[6]
The following diagram illustrates the proposed signaling pathway for this compound, leading to its stimulant effects.
Caption: Proposed mechanism of action for this compound at the neuronal synapse.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Pharmacokinetics and tissue distribution of the stereoisomers of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute neurochemical and behavioral effects of stereoisomers of this compound in relation to brain drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Halogenation on 4-Methylaminorex Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The clandestine modification of psychoactive substances to circumvent legislation has led to the emergence of numerous new psychoactive substances (NPS). A common chemical alteration involves the introduction of a halogen atom to the core structure of a known drug. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated derivatives of 4-methylaminorex (4-MAR), a potent central nervous system stimulant. While comprehensive pharmacological data on these newer halogenated analogs remains limited, this document synthesizes the available information on their chemical characteristics, expected pharmacological profiles based on related compounds, and the experimental methodologies used for their evaluation.
Introduction to this compound and its Halogenated Analogs
This compound (4-MAR) is a stimulant of the 2-amino-5-aryloxazoline class, first synthesized in the 1960s.[1] It exists as four stereoisomers due to two chiral centers, with the (±)-cis isomers being the form predominantly used recreationally.[1] The pharmacological profile of 4-MAR is characterized by its potent activity as a norepinephrine-dopamine releasing agent (NDRA) with weaker effects on serotonin.[1] In recent years, halogenated derivatives, specifically 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR), have appeared on the NPS market.[2] These compounds are typically synthesized as racemic mixtures of their trans-diastereomers.[2]
Comparative Pharmacological Data
Direct comparative in vitro pharmacological data for the halogenated 4-MAR derivatives is not yet extensively available in published literature. However, by examining the data for the parent compound, 4-MAR, and related aminorex analogs, alongside studies on the effects of halogenation on similar stimulant classes, we can infer a likely SAR. The following table summarizes the available quantitative data for 4-MAR and a related potent aminorex derivative, (±)-cis-4,4'-DMAR, to provide a baseline for comparison.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Primary Activity |
| This compound (4-MAR) | - | - | - | 1.7 | 4.8 | 53.2 | Potent and selective DA/NE Releaser[1] |
| (±)-cis-4,4'-DMAR | <1000 | <1000 | <1000 | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | Potent, non-selective monoamine releaser[3][4] |
| 4'-Fluoro-4-MAR | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Expected to be a potent monoamine transporter inhibitor/releaser |
| 4'-Chloro-4-MAR | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Expected to be a potent monoamine transporter inhibitor/releaser |
| 4'-Bromo-4-MAR | Data not available | Data not available | Data not available | Data not available | Data not a vailable | Data not available | Expected to be a potent monoamine transporter inhibitor/releaser |
Data for 4-MAR and (±)-cis-4,4'-DMAR are presented to illustrate the typical pharmacological profile of potent aminorex derivatives. The activity of halogenated derivatives is inferred from studies on related compounds.
Structure-Activity Relationship of Halogenation
Studies on other classes of stimulants, such as amphetamines and methcathinones, have demonstrated that the introduction of a halogen atom at the para position of the phenyl ring significantly influences their interaction with monoamine transporters. Specifically, para-fluorination and para-chlorination have been shown to increase the potency of these compounds as inhibitors of the serotonin transporter (SERT).[5]
Based on these findings, it is hypothesized that the halogenated derivatives of 4-MAR will exhibit a shift in their pharmacological profile compared to the parent compound. While 4-MAR is a potent and selective dopamine and norepinephrine releaser, its halogenated analogs are expected to display increased activity at the serotonin transporter. This could result in a pharmacological profile more akin to that of potent, non-selective monoamine releasers like (±)-cis-4,4'-DMAR or even MDMA, potentially leading to more pronounced serotonergic effects.
The following diagram illustrates the hypothesized structure-activity relationship of halogenation on the this compound scaffold.
Caption: Hypothesized influence of halogen substitution on the pharmacological profile of this compound.
Experimental Protocols
The characterization of the pharmacological activity of this compound derivatives typically involves in vitro assays using cell lines that are genetically modified to express human monoamine transporters.
Monoamine Transporter Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of neurotransmitters.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and suspended in a buffer solution.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., a halogenated 4-MAR derivative) for a specified time.
-
Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cell suspension to initiate uptake.
-
Uptake Termination: After a defined incubation period, the uptake process is terminated by rapid filtration or centrifugation through a layer of silicone oil to separate the cells from the assay buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Monoamine Transporter Release Assay
This assay determines if a compound acts as a substrate for the transporter, inducing reverse transport (efflux) of the neurotransmitter.
-
Cell Culture and Preparation: Similar to the inhibition assay, HEK293 cells expressing the specific monoamine transporter are used.
-
Loading with Radiolabeled Substrate: The cells are pre-loaded with a radiolabeled monoamine substrate, which is allowed to accumulate within the cells.
-
Washing: Excess extracellular radiolabeled substrate is removed by washing the cells.
-
Compound Application: The cells are then exposed to varying concentrations of the test compound.
-
Efflux Measurement: The amount of radiolabeled substrate released from the cells into the surrounding buffer is measured over time.
-
Data Analysis: The concentration of the test compound that elicits 50% of the maximum release (EC50) is determined from the dose-response curve.
The following diagram outlines a typical experimental workflow for characterizing the in vitro pharmacology of these compounds.
Caption: A generalized workflow for determining the in vitro activity of compounds at monoamine transporters.
Conclusion
The emergence of halogenated this compound derivatives presents a new challenge in the field of NPS. While detailed pharmacological characterization is still in its early stages, the existing knowledge of the SAR of related stimulants provides a framework for predicting their activity. It is anticipated that these compounds will be potent monoamine transporter ligands, with halogenation likely increasing their affinity for the serotonin transporter. This shift in selectivity could lead to a different and potentially more complex and dangerous pharmacological and toxicological profile compared to the parent compound, 4-MAR. Further research employing the standardized experimental protocols outlined in this guide is crucial to fully elucidate the SAR of this new class of designer drugs and to understand their potential risks to public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methylaminorex
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methylaminorex, a potent stimulant compound classified as a Schedule I controlled substance in the United States.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Chemical and Physical Properties
A thorough understanding of a substance's properties is foundational to its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₁₀H₁₂N₂O[1][2][3][4] |
| Molar Mass | 176.219 g·mol⁻¹[3][4] |
| Appearance | White to off-white solid, sometimes crystalline[1][5] |
| Solubility | Slightly soluble in organic solvents such as acetonitrile, chloroform, and methanol.[1][2] |
| Isomers | Exists as four stereoisomers: (±)-cis and (±)-trans. The (±)-cis isomers are the most commonly encountered form.[3][4][5] |
| Stability | Stable for at least four years when stored at -20°C.[2] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous and controlled substances.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with appropriate PPE to prevent accidental exposure. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the quantity and form of the substance being handled, and the ventilation available.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and sealable.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when waste was first added.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residue, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[6]
-
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals.[6] Consult your institution's chemical hygiene plan for specific compatibility information.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is a key regulatory requirement.
-
Secure Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[7]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[6]
-
Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in your laboratory's satellite accumulation area, as defined by regulations.[7][8]
Step 4: Arranging for Disposal
Disposal of hazardous and controlled substances must be handled by a licensed and certified hazardous waste management company.
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or before the regulatory time limit for storage is reached, contact your institution's EHS department to arrange for a waste pickup.[6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This will typically include information about the chemical composition and quantity of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. 4-Methyl-aminorex [chemeurope.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 4-Methylaminorex
Essential Safety and Handling Guide for 4-Methylaminorex
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. Given its classification as a hazardous substance and a Schedule I controlled compound in the United States, stringent safety measures are imperative to mitigate risks.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as acutely toxic and is fatal if swallowed.[5] All handling procedures must be conducted with the appropriate personal protective equipment to prevent exposure through ingestion, inhalation, or skin contact.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Skin Protection | Nitrile rubber gloves (double-gloving recommended) and a chemical-resistant lab coat or apron | To prevent dermal absorption. Regular checks for glove integrity are crucial. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used within a certified chemical fume hood to prevent inhalation of powders or aerosols. |
Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Safe Handling and Operational Protocol
All operations involving this compound must be performed in a designated controlled area, preferably within a certified chemical fume hood, to minimize exposure.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound into the work area.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid this compound within the fume hood.
-
Use anti-static weigh paper or a containment balance enclosure to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands and forearms thoroughly with soap and water after exiting the work area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Method |
| Unused/Expired this compound | Contact a licensed chemical waste management company for incineration or other approved disposal methods. |
| Contaminated Labware (glassware, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (gloves, etc.) | Place in a designated, sealed hazardous waste container for professional disposal. |
| Small Spills | Absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
Note: Never dispose of this compound down the drain or in regular trash.[6] For non-hazardous pharmaceuticals, general guidance suggests mixing with an unappealing substance before disposing in household trash, but this is not suitable for a potent compound like this compound in a laboratory setting.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 3: Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small, manageable spills, follow the disposal guidelines in Table 2. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | C10H12N2O | CID 92196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
